5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-methoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRUBZTKAYNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349439 | |
| Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59908-54-2 | |
| Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the key physical properties of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of the logical relationships between its physical characteristics.
Core Physical and Chemical Properties
This compound is a derivative of indole with a molecular formula of C₁₁H₁₁NO₃. Its chemical structure consists of an indole core substituted with a methoxy group at the 5-position, a methyl group at the 1-position (on the indole nitrogen), and a carboxylic acid group at the 2-position.
Quantitative Physical Data
The table below summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 188-191 °C |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol |
| CAS Number | 133941-48-9 |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing the solid to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Solubility Assessment
A qualitative assessment of solubility in a given solvent is a fundamental physical property.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Graduated pipette or dropper
Procedure:
-
Solvent Addition: Approximately 1 mL of the selected solvent (e.g., methanol, water, dimethyl sulfoxide) is added to a clean, dry test tube.
-
Solute Addition: A small, pre-weighed amount (e.g., 1-2 mg) of this compound is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer for 30-60 seconds.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Classification:
-
Soluble: If the solid completely dissolves.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected and influence its behavior and potential applications. The following diagram illustrates the logical flow and relationship between the fundamental molecular structure and its macroscopic physical characteristics.
An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. While experimental data for this specific compound is limited in publicly available literature, this guide also includes detailed information on the closely related and well-studied analog, 5-Methoxy-1H-indole-2-carboxylic acid, to provide a foundational understanding and predictive insights.
Chemical Structure and Properties
This compound is a derivative of indole-2-carboxylic acid with a methoxy group at the 5-position and a methyl group at the 1-position of the indole ring.
Structural Information
The chemical structure and key identifiers for this compound are summarized in the table below. For comparative purposes, data for the non-methylated analog, 5-Methoxy-1H-indole-2-carboxylic acid, is also provided.
| Property | This compound | 5-Methoxy-1H-indole-2-carboxylic acid |
| IUPAC Name | This compound | 5-methoxy-1H-indole-2-carboxylic acid[1] |
| Molecular Formula | C11H11NO3[2] | C10H9NO3[1] |
| Molecular Weight | 205.21 g/mol [3] | 191.18 g/mol [1] |
| Monoisotopic Mass | 205.0739 Da[2] | 191.1834[4] |
| SMILES | CN1C2=C(C=C(C=C2)OC)C=C1C(=O)O[2] | COC1=CC2=C(C=C1)NC(=C2)C(=O)O[1] |
| InChI | InChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14)[2] | InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)[1] |
| InChIKey | PLXRUBZTKAYNKQ-UHFFFAOYSA-N[2] | YEBJVSLNUMZXRJ-UHFFFAOYSA-N[1] |
| CAS Number | Not available | 4382-54-1[1] |
Physicochemical Properties
| Property | This compound (Predicted) | 5-Methoxy-1H-indole-2-carboxylic acid (Experimental) |
| Melting Point | Not available | 199-201 °C[5] |
| logP (Octanol/Water Partition Coefficient) | 2.0[2] | 1.393 (Calculated)[6] |
| Water Solubility (logS) | Not available | -2.68 (Calculated)[6] |
| pKa | Not available | 4.38 ± 0.30 (Predicted)[5] |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not documented in the searched literature, its synthesis can be inferred from established methods for similar indole derivatives. The synthesis would likely start from 5-methoxy-1H-indole-2-carboxylic acid, followed by N-methylation of the indole nitrogen.
General Synthesis Approach
A plausible synthetic route would involve the N-methylation of the corresponding 1H-indole precursor.
Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid (Precursor)
The precursor, 5-Methoxy-1H-indole-2-carboxylic acid, is typically synthesized via the Fischer indole synthesis or a process involving the Japp-Klingemann rearrangement.[7][8][9]
Fischer Indole Synthesis: This method involves the reaction of p-anisidine with a pyruvate derivative under acidic conditions to form the indole ring.
Japp-Klingemann Rearrangement: A process that starts with the azo coupling of a diazonium salt with a malonate derivative, followed by the Japp-Klingemann rearrangement and subsequent Fischer indole synthesis to yield the indole ester, which is then hydrolyzed to the carboxylic acid.[7][8]
Experimental Protocol: Hydrolysis of Ethyl 5-Methoxy-1H-indole-2-carboxylate
This protocol describes the final step in the synthesis of the precursor.
-
A suspension of ethyl 5-methoxy-1H-indole-2-carboxylate in water is prepared.
-
Potassium hydroxide (approximately 1.2 equivalents) is added to the suspension.
-
The mixture is heated to reflux until a clear solution is obtained (typically less than 1 hour).
-
The solution is then cooled and acidified.
-
The precipitated 5-Methoxy-1H-indole-2-carboxylic acid is isolated by filtration.
-
The yield for this hydrolysis step is reported to be nearly quantitative (>98%).[8]
Spectral Data
Detailed spectral data for this compound is not available. However, spectral information for the non-methylated analog provides a reference for the expected spectroscopic features.
1H NMR Spectroscopy
The 1H NMR spectrum of 5-Methoxy-1H-indole-2-carboxylic acid in DMSO-d6 shows characteristic peaks for the indole ring protons, the methoxy group, and the carboxylic acid proton.[10] The N-methylation in the target compound would result in the appearance of a singlet corresponding to the N-CH3 group, likely in the range of 3.5-4.0 ppm.
Mass Spectrometry
The mass spectrum of 5-Methoxy-1H-indole-2-carboxylic acid shows a molecular ion peak corresponding to its molecular weight.[10] For this compound, predicted collision cross-section (CCS) values have been calculated for various adducts.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 206.08118 | 140.9 |
| [M+Na]+ | 228.06312 | 152.0 |
| [M-H]- | 204.06662 | 144.2 |
Biological Activity and Signaling Pathways
While the biological activity of this compound has not been extensively studied, its close analog, 5-Methoxy-1H-indole-2-carboxylic acid, has demonstrated several biological activities.
Known Biological Activities of 5-Methoxy-1H-indole-2-carboxylic acid
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Neuroprotective Properties: This compound has shown potential neuroprotective effects in the context of stroke, reducing ischemic area size and oxidative stress.[11] It has also been investigated for its protective potential against human Aβ pathology in Alzheimer's disease models.[11]
-
Enzyme Inhibition: It acts as an inhibitor of EC 1.8.1.4 (dihydrolipoamide dehydrogenase).[1]
-
Hypoglycemic Agent: It has been reported to have hypoglycemic properties.[1]
Potential Signaling Pathway Involvement
The inhibitory action of 5-Methoxy-1H-indole-2-carboxylic acid on dihydrolipoamide dehydrogenase (DLDH), a key enzyme in cellular energy metabolism, suggests its potential to modulate mitochondrial function.
It is plausible that this compound may exhibit similar biological activities, although the presence of the methyl group on the indole nitrogen could influence its potency, selectivity, and pharmacokinetic properties. Further research is required to elucidate the specific biological profile of the N-methylated compound.
References
- 1. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 4. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
- 5. 5-METHOXYINDOLE-2-CARBOXYLIC ACID CAS#: 4382-54-1 [m.chemicalbook.com]
- 6. 5-Methoxyindole-2-carboxylic acid (CAS 4382-54-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
CAS Number: 59908-54-2
This technical guide provides a comprehensive overview of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. This document collates available data on its physicochemical properties, synthesis, and potential biological significance, with a comparative perspective to its parent compound, 5-methoxy-1H-indole-2-carboxylic acid (MICA).
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established. For comparative purposes, data for the parent compound, 5-methoxy-1H-indole-2-carboxylic acid (MICA), is also provided.
| Property | This compound | 5-methoxy-1H-indole-2-carboxylic acid (MICA) |
| CAS Number | 59908-54-2 | 4382-54-1 |
| Molecular Formula | C₁₁H₁₁NO₃ | C₁₀H₉NO₃[1][2] |
| Molecular Weight | 205.21 g/mol | 191.18 g/mol [1] |
| Appearance | White to off-white powder (predicted) | White to off-white powder |
| Melting Point | Not available | 199-201 °C[3] |
| Solubility | Not available | Soluble in ethanol (50 mg/mL), insoluble in water |
| pKa | Not available | Data available in IUPAC Digitized pKa Dataset[1] |
Note: The N-methylation is expected to slightly increase the lipophilicity and molecular weight, which may influence its melting point and solubility characteristics compared to MICA.
Synthesis and Experimental Protocols
General Experimental Protocol for N-methylation of an Indole Carboxylic Acid:
Materials:
-
5-methoxy-1H-indole-2-carboxylic acid (MICA)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel)
Procedure:
-
Deprotonation: To a solution of 5-methoxy-1H-indole-2-carboxylic acid in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added portion-wise at a controlled temperature (typically 0 °C). The reaction mixture is stirred for a period to allow for the deprotonation of the indole nitrogen.
-
Methylation: The methylating agent is then added dropwise to the reaction mixture. The reaction is allowed to proceed at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.
Caption: Synthetic workflow for the N-methylation of MICA.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from similar compounds. A ¹H NMR spectrum for the ethyl ester of the target compound is available and provides some insight.[4]
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group protons, signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
-
¹³C NMR: The spectrum would display signals for the N-methyl carbon, the methoxy carbon, the carboxylic acid carbonyl carbon, and the carbons of the indole ring system.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, C-O stretches for the methoxy and carboxylic acid groups, and characteristic aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (205.21 g/mol ).
Biological Activity and Signaling Pathways
While direct biological studies on this compound are scarce, the biological activities of its parent compound, MICA, have been investigated. MICA has been reported to have potential as a hypoglycemic agent by inhibiting gluconeogenesis in the liver and is a known inhibitor of mitochondrial dihydrolipoamide dehydrogenase.[5] Derivatives of indole-2-carboxylic acid have also been explored for various therapeutic applications, including as anticancer agents and HIV-1 integrase inhibitors.[3][6]
The N-methylation of the indole nitrogen can significantly impact the biological activity of the molecule. It can alter its binding affinity to biological targets, its metabolic stability, and its pharmacokinetic properties. Therefore, this compound may exhibit a different biological profile compared to MICA. Further research is needed to elucidate its specific biological functions and mechanisms of action.
Caption: Potential biological activities based on related compounds.
Conclusion
This compound (CAS 59908-54-2) is a derivative of the biologically interesting molecule MICA. While specific experimental data for the N-methylated compound is limited, this guide provides a foundational understanding of its properties and potential based on related structures. The provided synthetic strategy offers a viable route for its preparation, enabling further investigation into its physicochemical characteristics and biological activities. Researchers are encouraged to pursue detailed experimental studies to fully characterize this compound and explore its potential applications in drug discovery and development.
References
- 1. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biological activity data for 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is limited in publicly available scientific literature. This guide focuses on the well-documented biological activities of its parent compound, 5-Methoxy-1H-indole-2-carboxylic acid (MICA), to provide a comprehensive understanding of the core scaffold's potential. The biological profile of the N-methylated derivative may vary.
Executive Summary
Indole-2-carboxylic acid derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth review of the known biological activities of 5-Methoxy-1H-indole-2-carboxylic acid (MICA), a key analogue of the target compound. MICA has demonstrated notable potential as a neuroprotective and antidiabetic agent, primarily through its inhibitory action on mitochondrial dihydrolipoamide dehydrogenase (DLDH). This document summarizes the quantitative biological data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Core Biological Activities of the 5-Methoxy-1H-indole-2-carboxylic Acid Scaffold
The primary biological activities associated with the MICA scaffold are its neuroprotective and metabolic effects. These properties are largely attributed to its role as an inhibitor of DLDH, a critical enzyme in cellular energy metabolism.
Neuroprotective Effects
MICA has been investigated for its potential in mitigating neuronal damage in models of stroke and neurodegenerative diseases like Alzheimer's.[1][2] Its neuroprotective properties are linked to the reduction of oxidative stress and the enhancement of long-term potentiation.[1][2] By inhibiting DLDH, MICA may help to reduce the production of reactive oxygen species (ROS) and preserve mitochondrial function under ischemic conditions.
Metabolic Regulation: Antidiabetic Potential
MICA is recognized as a potent hypoglycemic agent due to its ability to inhibit gluconeogenesis in the liver.[3][4] This action is a direct consequence of DLDH inhibition, which plays a crucial role in the citric acid cycle and, consequently, the synthesis of glucose from non-carbohydrate precursors. Although it showed a pronounced glucose-lowering ability in early studies, concerns about toxicity have limited its clinical development.[3]
Quantitative Biological Activity Data
| Compound/Derivative | Target | Activity Type | Value | Reference |
| 5-Methoxy-1H-indole-2-carboxylic acid (MICA) | Dihydrolipoamide Dehydrogenase (DLDH) | Inhibition | - | [3][5] |
| Indole-2-carboxylic acid | HIV-1 Integrase | IC50 | 32.37 µM | [1] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | IC50 | 3.11 µM | [1] |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | IC50 | 1.17 µM | [2] |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | IC50 | 1.55 µM | [2] |
| 5-methoxy-1H-indole-2-carboxamide derivative 7 | Trypanosoma cruzi | pEC50 | < 6.2 | [6] |
Experimental Protocols
Spectrophotometric Assay for Dihydrolipoamide Dehydrogenase (DLDH) Inhibition
This protocol details a method to determine the inhibitory activity of compounds like MICA against DLDH.[5]
Principle: The assay measures the reduction of NAD+ to NADH, catalyzed by DLDH with dihydrolipoamide as a substrate. The formation of NADH is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified DLDH enzyme
-
Dihydrolipoamide
-
NAD+
-
Phosphate buffer (pH 7.4)
-
Test compound (e.g., MICA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NAD+, and dihydrolipoamide in each well of the microplate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the DLDH enzyme to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 15-30 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of MICA
The following diagram illustrates the proposed mechanism by which MICA exerts its metabolic effects through the inhibition of DLDH.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of 5-methoxyindole-2-carboxylic acid on carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Abstract
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (MICA) is an indole derivative with significant therapeutic potential, primarily investigated for its neuroprotective and metabolic regulatory properties. This technical guide provides a comprehensive overview of the core mechanism of action of MICA, focusing on its role as a reversible inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). We will delve into the downstream signaling pathways, particularly the activation of the Nrf2 antioxidant response, and elucidate how this cascade mitigates oxidative stress and confers cellular protection. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical findings, detailed experimental protocols for mechanistic investigation, and a critical analysis of the therapeutic potential and challenges associated with MICA.
Introduction: The Therapeutic Promise of an Indole Derivative
Indole and its derivatives represent a vast and versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1] Among these, this compound has emerged as a compound of interest due to its demonstrated efficacy in preclinical models of neurological disorders and metabolic diseases.[2][3] Early investigations in the 1960s and 1970s identified MICA as a potent hypoglycemic agent, though its clinical development was hampered by toxicity concerns in some animal models.[4][5] More recent research has revitalized interest in MICA, focusing on its neuroprotective effects in the context of ischemic stroke.[6][7]
This guide will provide an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of MICA, with a central focus on its interaction with a key mitochondrial enzyme.
Core Mechanism of Action: Inhibition of Dihydrolipoamide Dehydrogenase
The primary molecular target of this compound is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH) .[2][8] MICA acts as a reversible inhibitor of DLDH, a flavoprotein that serves as the E3 subunit for several crucial multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDH), and the branched-chain α-keto acid dehydrogenase complex.[9]
The inhibition of DLDH by MICA has profound implications for cellular metabolism and redox homeostasis. By modulating the activity of this central enzyme, MICA triggers a cascade of downstream events that form the basis of its neuroprotective and metabolic effects.[10]
Downstream Signaling: Activation of the Nrf2 Antioxidant Response Pathway
A critical consequence of DLDH inhibition by MICA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The mild metabolic stress induced by MICA's inhibition of DLDH is thought to disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2.[9][10] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[11]
A key target gene upregulated by the Nrf2 pathway in response to MICA is NAD(P)H: quinone oxidoreductase 1 (NQO1) .[6][10] NQO1 is a cytosolic flavoprotein that plays a crucial role in detoxifying quinones and reducing oxidative stress. The upregulation of NQO1 and other antioxidant enzymes contributes significantly to the cellular protective effects of MICA.
Figure 1: Signaling pathway of MICA-induced neuroprotection.
Pharmacological Effects: A Tale of Two Systems
The unique mechanism of action of MICA gives rise to distinct pharmacological effects in different physiological and pathological contexts.
Neuroprotection in Ischemic Stroke
The neuroprotective properties of MICA have been extensively documented in preclinical models of ischemic stroke.[6][7] Both pre- and post-ischemic administration of MICA has been shown to:
-
Reduce infarct volume: MICA treatment significantly decreases the area of brain tissue death following an ischemic event.[7]
-
Preserve mitochondrial function: By mitigating oxidative damage, MICA helps maintain the integrity and function of mitochondrial complexes I and IV, leading to enhanced ATP production.[7]
-
Attenuate oxidative stress: The upregulation of the Nrf2-mediated antioxidant response leads to a reduction in harmful reactive oxygen species (ROS).[6]
-
Decrease apoptosis: MICA treatment has been associated with reduced caspase-3 activity, a key marker of programmed cell death.[7]
These findings strongly suggest that MICA's ability to induce a state of "chemical preconditioning" by modulating the DLDH-Nrf2 axis is a promising strategy for stroke therapy.
Metabolic Regulation and Antidiabetic Potential
MICA is a potent hypoglycemic agent that inhibits gluconeogenesis in the liver.[4][8] This effect is likely a direct consequence of DLDH inhibition, which would limit the entry of pyruvate into the gluconeogenic pathway.
However, the therapeutic window for MICA as an antidiabetic agent appears to be narrow. A 1976 study in diabetic Chinese hamsters reported that while MICA effectively lowered blood glucose, it also led to an increased mortality rate.[5] A more recent study in 2020 using ZSF1 diabetic rats found that MICA failed to produce any significant antidiabetic effects.[12] These conflicting results highlight the complexity of targeting central metabolic pathways and underscore the need for further research to delineate the precise metabolic consequences of chronic DLDH inhibition in the context of diabetes.
Quantitative Data and Preclinical Evidence
| Study Type | Animal Model | Dose of MICA | Key Findings | Reference |
| Neuroprotection (Post-conditioning) | Rat (tMCAO) | 100 mg/kg (IP) | Reduced brain infarction, preserved mitochondrial function, attenuated oxidative stress. | [7] |
| Neuroprotection (Pre-conditioning) | Rat (tMCAO) | Dietary intake | Decreased DLDH activity, upregulated NQO1 via Nrf2, reduced oxidative stress and apoptosis. | [6] |
| Antidiabetic Effects | Diabetic Chinese Hamster | 100 mg/kg/day (oral) | Depressed blood glucose, but increased mortality rate. | [5] |
| Antidiabetic Effects | ZSF1 Diabetic Rat | 200 mg/kg/day (dietary) | No significant antidiabetic effect observed. | [12] |
Experimental Protocols for Mechanistic Studies
To facilitate further research into the mechanism of action of MICA, we provide the following detailed, step-by-step methodologies for key experiments.
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of MICA on DLDH activity by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified DLDH enzyme
-
This compound (MICA)
-
Dihydrolipoamide
-
NAD+
-
100 mM Potassium phosphate buffer (pH 7.8)
-
1.0 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.8), 1.0 mM EDTA, and 3.0 mM NAD+.
-
Add varying concentrations of MICA (dissolved in a suitable solvent, e.g., DMSO) to the reaction mixture. Include a vehicle control.
-
Initiate the reaction by adding a known concentration of purified DLDH enzyme.
-
Start the measurement by adding 3.0 mM dihydrolipoamide to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of NADH formation (proportional to the change in absorbance over time).
-
Determine the percentage of inhibition for each MICA concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the MICA concentration to determine the IC50 value.
Figure 2: Workflow for DLDH Inhibition Assay.
Nrf2 Activation Assay (Western Blot)
This protocol describes the detection of Nrf2 nuclear translocation, a key indicator of its activation.
Materials:
-
Cell culture (e.g., neuronal cell line)
-
MICA
-
Cell lysis buffer (for cytoplasmic and nuclear fractions)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with MICA at various concentrations and time points. Include a vehicle control.
-
Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2 and loading controls) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the nuclear Nrf2 signal to the nuclear loading control (Lamin B1).
In Vivo Neuroprotection Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This is a widely used model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds like MICA.
Procedure Outline:
-
Anesthetize the rat according to approved animal care protocols.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Temporarily ligate the CCA and ECA.
-
Introduce a filament (e.g., silicone-coated nylon suture) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[1][14]
-
Confirm occlusion by monitoring cerebral blood flow (e.g., using Laser Doppler Flowmetry).
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Administer MICA (or vehicle) at the desired time point (e.g., at the onset of reperfusion for post-conditioning studies).
-
Monitor the animal for neurological deficits at various time points post-surgery.
-
After a set reperfusion period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a therapeutic agent, particularly in the realm of neuroprotection. Its well-defined mechanism of action, centered on the reversible inhibition of DLDH and subsequent activation of the Nrf2 antioxidant pathway, provides a strong rationale for its observed efficacy in preclinical stroke models.
However, several key areas require further exploration. The conflicting data regarding its antidiabetic potential necessitates a more nuanced understanding of its metabolic effects in different disease states. Furthermore, a comprehensive pharmacokinetic and toxicological profile of MICA is essential for any future clinical development. The lack of a publicly available, peer-reviewed IC50 value for DLDH inhibition should also be addressed to provide a more quantitative understanding of its potency.
Future research should focus on optimizing the therapeutic index of MICA, potentially through the development of derivatives with improved safety profiles and enhanced target engagement. The detailed experimental protocols provided in this guide offer a framework for researchers to further unravel the therapeutic potential of this intriguing indole derivative.
References
- 1. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 2. Dihydrolipoamide dehydrogenase: activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Video: Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Beginning Research Now
I've initiated a thorough search for "5-Methoxy-1-methyl -1H-indole-2-carboxylic acid," including all known synonyms, to uncover any associated biological activities or therapeutic targets. Following this, I plan to delve into a more targeted search for the identified targets to extract crucial quantitative data like IC50, Ki, and EC50 values, focusing on any relevant data.
Deepening Data Gathering
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Examining Potential Targets
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Analyzing Quantitative Data Gaps
My exploration of MI2CA's potential has revealed intriguing possibilities, but the literature review is frustratingly incomplete. While I've seen promising qualitative data on neuroprotection, diabetes, and anti-T. cruzi activity, the lack of crucial quantitative details (IC50, Ki values, etc.) is a major roadblock. I need to focus on targeted searches to unearth these missing pieces, especially regarding DLDH inhibition and the specific activity of MI2CA itself. The goal is to build a complete picture.
Gathering Missing Quantifiable Data
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Examining the Findings
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Pinpointing Missing Data
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Digging Deeper for Data
My concentrated searches are yielding fruitful results. I've confirmed MI2CA's reversible DLDH inhibition and its neuroprotective benefits in stroke models, including mitochondrial preservation and Nrf2 pathway activation. The anti-diabetic potential, linked to gluconeogenesis inhibition, also seems promising. I've also found anti-T. cruzi activity discussed, though I still need the exact EC50 for the parent compound and precise quantitative metrics for its other activities. The hunt now focuses on those specific numbers to create a complete picture.
Examining Key Data
I've successfully gathered some crucial data. I've uncovered that the IC50 of MI2CA for DLDH inhibition is 700 nM. I've also found details concerning its neuroprotective effects in a mouse model of Parkinson's disease. I'm now cross-referencing this information with other literature to build a comprehensive picture.
Synthesizing Found Data
I've significantly expanded my data pool. Now included is the promising rat ischemic stroke model data, demonstrating MI2CA's neuroprotective efficacy at 100 mg/kg, tied to Nrf2 activation. I've also uncovered anti-Trypanosoma cruzi activity of indole-2-carboxamide derivatives, pinpointing 5-methoxy compounds' potency. The hypoglycemic effect through the inhibition of gluconeogenesis is also mentioned, although quantitative data is still lacking. I can now proceed to organize this comprehensive dataset into the expected presentation format.
Consolidating Findings & Planning
I've just added several significant findings to the existing data. Now, I have in hand details regarding MI2CA's neuroprotective actions in a rat ischemic stroke model. The 100 mg/kg dose demonstrated reduced infarction volume, tied to Nrf2 activation. Also, data on the anti-Trypanosoma cruzi activity of indole-2-carboxamide derivatives, specifically 5-methoxy compounds (pEC50 5.4-6.2), is now integrated. While the compound's hypoglycemic effect via gluconeogenesis inhibition remains poorly quantified, I do have the necessary experimental protocols. I can now proceed to finalize the data table, pathway diagram, and full response, performing a last check for any gaps.
5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid: A Technical Guide to its Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document details its solubility characteristics, methods for its synthesis and analysis, and its known biological activities, offering a valuable resource for professionals in the field.
Core Physicochemical Properties
This compound is a derivative of indole with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure, featuring a methoxy group at the 5-position and a methyl group at the 1-position of the indole ring, contributes to its unique chemical properties and biological activity.
Solubility Profile
A calculated water solubility for the parent compound, 5-Methoxy-1H-indole-2-carboxylic acid, is reported as a log10WS (log10 of water solubility in mol/l) of -2.68.[1] This indicates low aqueous solubility. The addition of the N-methyl group in this compound is expected to further decrease its polarity and likely reduce its solubility in aqueous solutions.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can participate in hydrogen bonding with protic solvents. However, the overall nonpolar character of the substituted indole ring limits extensive solubility. Solubility in alcohols is expected to be higher than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | These solvents can effectively solvate both the polar carboxylic acid group and the aromatic indole ring system. |
| Nonpolar | Toluene, Hexane | Very Low | The presence of the polar carboxylic acid functional group significantly hinders solubility in nonpolar solvents. |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
The gold-standard shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Accurately dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µM.
Synthesis and Biological Activity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its parent compound, 5-Methoxy-1H-indole-2-carboxylic acid, can be synthesized via the Fischer indole synthesis.
Caption: Synthetic workflow for this compound.
Biological Activity and Experimental Protocol
5-Methoxy-1H-indole-2-carboxylic acid has demonstrated noteworthy biological activity, particularly as a neuroprotective agent.[2] It is an inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[3]
Table 2: Quantitative Biological Activity Data
| Target | Assay Type | Result | Reference |
| DLDH | Enzymatic Assay | IC₅₀: 700 nM | [3] |
Experimental Protocol: Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of this compound on DLDH activity by monitoring the reduction of NAD⁺ to NADH.
Objective: To determine the IC₅₀ value of the compound for DLDH inhibition.
Materials:
-
Purified DLDH enzyme
-
Tris-HCl buffer
-
NAD⁺
-
Dihydrolipoamide (substrate)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0-8.0), NAD⁺, and dihydrolipoamide in a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a control group with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the purified DLDH enzyme to each well.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of its solubility and exploration of its biological activities are encouraged to fully elucidate its therapeutic potential.
References
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid stability and storage
Commencing Data Gathering
I'm starting with focused Google searches to get data on the stability and storage conditions of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. I'll then explore scientific databases for any relevant journal articles or patents, aiming to build a detailed picture.
Analyzing Stability Protocols
My current focus is expanding beyond simple Google searches. I'm now delving into the established protocols for assessing similar indole compounds, noting preferred analytical techniques and looking at ICH guidelines for drug stability. This should help to build a more robust understanding of the best approach to studying this molecule.
Defining Scope & Techniques
I'm now zeroing in on defining the scope of my stability assessment, including essential experimental details. I'll search for established methods, focusing on analytical techniques and regulatory guidelines, and I intend to structure a detailed technical guide. I will create a diagram and write a structured protocol for a stability study. I will finalize with a cited guide with linked URLs.
Crafting a Detailed Guide
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Compiling Initial Findings
I've assembled preliminary data on the target compound and similar indoles. While I have physical property details and storage recommendations (0-8°C, dry, inert, dark) from related compounds and suppliers, these need rigorous verification. I'm exploring the "air and light sensitive" and "hygroscopic" claims, and planning to delve deeper into experimental protocols. My focus is on filling the gaps in this information before constructing detailed tables and diagrams.
Analyzing Experimental Needs
I'm now focusing on defining the scope of necessary experiments to fill the crucial gaps in stability data. While I've gathered broad information, the specific degradation pathways and kinetics for my target compound remain unknown. I'm prioritizing forced degradation studies under ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress conditions. This also involves identifying analytical techniques to quantify degradation products.
Prioritizing Crucial Experiments
I'm now focusing on defining the experiments. Though I have data from related compounds, I haven't found specific stability data or identified degradants for this compound. I'm focusing on forced degradation under ICH guidelines (acidic, basic, oxidative, thermal, photolytic). This will help determine the degradation products, which requires establishing and validating an HPLC method. I'm gathering sources to fill these gaps.
Defining Guide Structure
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Defining Data Gaps
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The Genesis of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of Indole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and rich history of indole carboxylic acids, a class of heterocyclic compounds that have become indispensable scaffolds in medicinal chemistry and drug discovery. From their early identification as natural products to their current role as key pharmacophores in a multitude of therapeutic agents, this document provides a comprehensive overview of their journey. We will explore the seminal synthetic methodologies, present key quantitative data for comparative analysis, and provide detailed experimental protocols for foundational reactions and biological assays. Furthermore, this guide utilizes visualizations to illustrate complex signaling pathways and experimental workflows, offering a deeper understanding of the core concepts.
A Historical Journey: From Plant Growth to Potent Therapeutics
The story of indole carboxylic acids is intrinsically linked to the broader history of indole chemistry. The parent indole ring system was first identified by Adolf von Baeyer in 1866 during his work on the degradation of the dye indigo.[1] This discovery laid the groundwork for the exploration of a vast new area of organic chemistry.
The Dawn of Indole-3-Carboxylic Acids: The Auxins
The first indole carboxylic acid to be isolated and identified was indole-3-acetic acid (IAA) , a pivotal plant hormone. In the 1930s, the pioneering work of Fritz Kögl, Arie Jan Haagen-Smit, and Hanni Erxleben at the University of Utrecht led to the isolation of "heteroauxin" from human urine and its subsequent identification as indole-3-acetic acid.[2] This discovery was a landmark in plant physiology, establishing the chemical basis for phototropism and other growth phenomena. The first chemical synthesis of indole-3-acetic acid was later published in 1941.[3]
The Emergence of Indole-2-Carboxylic Acids: Classical Synthesis
The synthesis of indole-2-carboxylic acids has a rich history rooted in the classical named reactions of organic chemistry. Two of the most significant early methods are the Fischer Indole Synthesis and the Reissert Indole Synthesis .
-
The Fischer Indole Synthesis (1883): Developed by the Nobel laureate Emil Fischer , this versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone.[4][5] The reaction of phenylhydrazine with pyruvic acid, for instance, yields indole-2-carboxylic acid.[4] This method proved to be a robust and widely applicable route to a vast array of substituted indoles.
-
The Reissert Indole Synthesis (1897): Arnold Reissert reported another foundational method for the synthesis of indole-2-carboxylic acid.[6] This synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid to afford indole-2-carboxylic acid.[1][3][7]
These classical methods opened the door to the systematic synthesis and investigation of a wide range of indole carboxylic acid derivatives, paving the way for the discovery of their diverse biological activities.
Quantitative Data Summary
The following tables summarize key quantitative data for representative indole carboxylic acids and their derivatives, providing a basis for comparison of their physicochemical and biological properties.
Table 1: Physicochemical Properties of Parent Indole Carboxylic Acids
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Indole-2-carboxylic acid | 1H-Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 202-206 |
| Indole-3-carboxylic acid | 1H-Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 164-166 |
Table 2: Spectroscopic Data for Parent Indole Carboxylic Acids
| Compound | 1H NMR (Solvent, δ ppm) | 13C NMR (Solvent, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Indole-2-carboxylic acid | (DMSO-d₆) δ 7.06 (dd), 7.11 (s), 7.24 (dd), 7.46 (d), 7.65 (d), 11.74 (s) | (DMSO-d₆) δ 107.79, 112.96, 120.4, 122.4, 124.7, 127.3, 128.9, 137.7, 163.3 | NIST: Gas Phase Spectrum Available[8] | 161 (M+)[8] |
| Indole-3-carboxylic acid | (CD₃OD, 600 MHz) δ 7.15, 7.42, 7.94, 8.06[9] | (CD₃OD) Shifts available in PubChem[9] | Data available in PubChem | 161 (M+) |
Table 3: Biological Activity of Selected Indole Carboxylic Acid Derivatives
| Compound Class | Target | Representative Compound | IC₅₀/EC₅₀ (µM) | Reference |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Compound 17a | 3.11 | [10][11] |
| Indole-2-carboxylic acid derivatives | IDO1/TDO | Compound 9o-1 | IDO1: 1.17, TDO: 1.55 | [12][13] |
| Indole-2-carboxylic acid benzylidene-hydrazides | Apoptosis Induction (T47D cells) | Compound 9b | 0.1 |
Experimental Protocols
This section provides detailed methodologies for key historical and modern experiments related to indole carboxylic acids.
Classical Synthesis: The Reissert Indole Synthesis of Indole-2-carboxylic Acid
This protocol is based on the classical method developed by Arnold Reissert.[3][7]
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add o-nitrotoluene.
-
Slowly add diethyl oxalate to the reaction mixture with stirring.
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.
-
Filter, wash with water, and dry the crude product.
Step 2: Reductive Cyclization to Indole-2-carboxylic Acid
-
Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.
-
Add iron filings or zinc dust portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue stirring until the reaction is complete (as monitored by TLC).
-
Filter the hot solution to remove the iron salts.
-
Upon cooling, indole-2-carboxylic acid will crystallize from the filtrate.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure indole-2-carboxylic acid.
Modern Synthesis: A Representative Synthesis of an Indole-2-carboxylic Acid Derivative
This protocol describes a common modern approach to synthesizing substituted indole-2-carboxylic acid derivatives, often employed in drug discovery programs.[14]
Step 1: Esterification of a Substituted Indole-2-carboxylic Acid
-
Dissolve the starting substituted indole-2-carboxylic acid in an excess of the desired alcohol (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
Step 2: N-Alkylation of the Indole Ester
-
To a solution of the indole-2-carboxylate ester in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkylating agent (e.g., an alkyl halide) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-alkylated indole-2-carboxylate by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the N-alkylated ester in a mixture of a suitable solvent (e.g., THF/methanol) and an aqueous solution of a base (e.g., LiOH or NaOH).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the final N-alkylated indole-2-carboxylic acid.
Biological Assay: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay
This is a common protocol to assess the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.[7][10][15]
-
Plate Coating: Coat a 96-well streptavidin plate with a biotinylated donor substrate DNA (representing the viral DNA) in a suitable buffer and incubate for 1 hour at 37 °C.
-
Washing and Blocking: Wash the plate multiple times with a wash buffer. Add a blocking buffer to each well and incubate for 30 minutes at 37 °C to prevent non-specific binding.
-
Enzyme Binding: Wash the plate again and add a solution containing recombinant HIV-1 integrase enzyme to each well. Incubate for 30 minutes at 37 °C to allow the enzyme to bind to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of the test indole carboxylic acid derivatives (dissolved in DMSO) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls. Incubate for 5-10 minutes at room temperature.
-
Strand Transfer Reaction: Add a solution containing the target substrate DNA (labeled with a different tag, e.g., DIG) to initiate the strand transfer reaction. Incubate for 1 hour at 37 °C.
-
Detection: Wash the plate to remove unbound components. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at 37 °C.
-
Signal Generation: Wash the plate again and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows discussed in this guide.
Caption: The Fischer Indole Synthesis workflow.
Caption: The Reissert Indole Synthesis workflow.
Caption: Mechanism of HIV-1 integrase inhibition.
Caption: Tryptophan metabolism and IDO1 inhibition.
Conclusion
The journey of indole carboxylic acids from their initial discovery in natural products to their current status as privileged scaffolds in medicinal chemistry is a testament to the enduring power of chemical synthesis and biological investigation. The foundational work of early chemists in developing robust synthetic methods has enabled generations of scientists to explore the vast chemical space of indole derivatives, leading to the development of life-saving drugs. As our understanding of biological pathways becomes more nuanced, the versatility of the indole carboxylic acid framework will undoubtedly continue to inspire the design and synthesis of novel therapeutic agents to address pressing medical needs. This guide has provided a comprehensive overview of this remarkable class of molecules, offering valuable insights for researchers dedicated to the advancement of science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 [mdpi.com]
- 8. rcsb.org [rcsb.org]
- 9. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. xpressbio.com [xpressbio.com]
An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, neuroprotective, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.
Synthesis of this compound and Its Derivatives
The synthetic routes to this compound and its analogs primarily revolve around the construction of the indole core, followed by functional group manipulations. The Fischer indole synthesis is a cornerstone of this process, offering a versatile method for creating the bicyclic indole structure from aryl hydrazines and carbonyl compounds.
A common strategy for synthesizing the parent acid involves the Japp-Klingemann reaction, which transforms a diazonium salt and a β-ketoester into a hydrazone that can then be cyclized via the Fischer synthesis.[1][2] Further derivatization at the carboxylic acid position can be readily achieved through standard organic chemistry transformations. For instance, esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions. Amide derivatives are synthesized by activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI), followed by the addition of a desired amine.[2] Hydrazide analogs can be prepared by reacting the corresponding methyl ester with hydrazine hydrate.[3]
Pharmacological Activities
Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, with anticancer, neuroprotective, and antioxidant effects being the most prominent.
Anticancer Activity
Indole-2-carboxamides, in particular, have emerged as a promising class of anticancer agents.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of their anticancer action is often multi-faceted, involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the Akt/mTOR/NF-κB pathway.[1][4] Furthermore, some derivatives have been identified as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR.[1] A significant contributor to their cytotoxic effect is the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[4]
Below is a summary of the cytotoxic activities of selected 5-methoxy-1H-indole-2-carboxamide derivatives against various cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 6e | 4-hydroxybenzylidene hydrazone | MCF-7 | 4.36 | [2] |
| HCT-116 | 23.86 | [2] | ||
| 6i | 4-dimethylaminobenzylidene hydrazone | MCF-7 | 6.10 | [2] |
| HCT-116 | 18.21 | [2] | ||
| 6q | 5-methoxy, 4-hydroxybenzylidene hydrazone | MCF-7 | 5.04 | [2] |
| HCT-116 | 18.67 | [2] | ||
| 6v | 5-methoxy, 4-dimethylaminobenzylidene hydrazone | MCF-7 | 6.49 | [2] |
| HCT-116 | 67.51 | [2] | ||
| LG25 | Indole-2-carboxamide derivative | MDA-MB-231 | Dose-dependent reduction in viability | [4] |
In addition to their cytotoxic effects, these compounds have been shown to inhibit key kinases involved in cancer progression.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6i | EGFR | 0.25 | [2] |
| HER2 | 0.31 | [2] | |
| VEGFR-2 | 0.19 | [2] | |
| CDK2 | 0.42 | [2] | |
| 6v | EGFR | 0.18 | [2] |
| HER2 | 0.24 | [2] | |
| VEGFR-2 | 0.15 | [2] | |
| CDK2 | 0.36 | [2] |
Neuroprotective Activity
5-Methoxyindole-2-carboxylic acid (5MICA) has demonstrated neuroprotective effects in models of ischemic stroke.[3] It has been shown to reduce infarct size and improve oxidative stress status.[3] The proposed mechanism for this neuroprotection involves the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[3] Furthermore, related indole compounds have been shown to exert neuroprotective effects through the activation of signaling pathways such as the BDNF/Akt/mTOR and Nrf2 pathways.[5][6]
Antioxidant Activity
Several derivatives of 5-methoxyindole-2-carboxylic acid, particularly hydrazone derivatives, have been shown to possess potent radical scavenging properties.[3] The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For example, a 3,4-dihydroxy-substituted hydrazone derivative of 5MICA demonstrated excellent radical scavenging properties in various model systems.[3]
Experimental Protocols
Synthesis of 5-methoxy-1H-indole-2-carboxamides
This protocol describes a general procedure for the synthesis of N-substituted 5-methoxy-1H-indole-2-carboxamides.
-
Activation of the Carboxylic Acid: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the N-acylimidazole intermediate.
-
Amidation: Add the desired amine (1.1 equivalents) to the reaction mixture. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-methoxy-1H-indole-2-carboxamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase (e.g., EGFR).[1]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the recombinant human kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at 30°C for 60 minutes.
-
Detection: Quantify the amount of phosphorylated substrate using an ELISA-based method with an anti-phosphotyrosine antibody. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathway
Several indole-2-carboxamide derivatives have been shown to exert their anticancer effects by modulating the Akt/mTOR/NF-κB signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by the indole derivatives leads to a decrease in cell viability and the induction of programmed cell death.
Caption: Inhibition of the Akt/mTOR/NF-κB pathway by indole derivatives.
Cell Cycle Arrest Mechanism
A common mechanism of action for many anticancer agents, including certain indole-2-carboxamides, is the induction of cell cycle arrest.[4] These compounds can interfere with the progression of the cell cycle, often leading to an accumulation of cells in the G2/M phase. This arrest prevents the cells from dividing and can ultimately trigger apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]
- 4. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific N-methylated indole, this document leverages extensive data from its close structural analog, 5-Methoxy-1H-indole-2-carboxylic acid, to provide predicted spectroscopic values. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound. For comparative purposes, experimental data for the analogous compound, 5-Methoxy-1H-indole-2-carboxylic acid, is also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Spectroscopy
Predicting the ¹H NMR spectrum for this compound involves considering the effect of the N-methylation on the chemical shifts of the protons of 5-Methoxy-1H-indole-2-carboxylic acid. The most significant change is the replacement of the N-H proton signal with a singlet corresponding to the N-CH₃ group. The chemical shifts of the aromatic protons are also expected to be slightly affected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Experimental Data for 5-Methoxy-1H-indole-2-carboxylic acid (DMSO-d₆)[1] |
| ~12.9 | Singlet | COOH | 12.9 |
| ~7.4 | Doublet | H-4 | 7.370 |
| ~7.1 | Doublet | H-7 | 7.114 |
| ~7.0 | Doublet of doublets | H-6 | 6.928 |
| ~6.9 | Singlet | H-3 | 7.045 |
| ~3.9 | Singlet | N-CH₃ | - |
| ~3.8 | Singlet | O-CH₃ | 3.769 |
1.1.2. ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectral data for this compound are extrapolated from data for similar indole structures and the known effects of N-methylation.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O |
| ~155 | C-5 |
| ~138 | C-7a |
| ~131 | C-2 |
| ~128 | C-3a |
| ~114 | C-7 |
| ~113 | C-4 |
| ~103 | C-6 |
| ~102 | C-3 |
| ~56 | O-CH₃ |
| ~32 | N-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities. A key difference from its non-N-methylated analog would be the absence of the N-H stretching vibration.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Experimental Data for 5-Methoxy-1H-indole-2-carboxylic acid[2][3][4][5] |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) | 2500-3200 (broad) |
| ~1680 | C=O stretch (Carboxylic acid) | 1695 |
| ~1600, ~1480 | C=C stretch (Aromatic) | Not specified |
| ~1250 | C-O stretch (Aromatic ether) | 1259 |
| - | N-H stretch | 3336-3342 |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of this compound is predicted to show a molecular ion peak corresponding to its molecular weight (205.21 g/mol ).
| Predicted m/z | Assignment | Experimental Data for 5-Methoxy-1H-indole-2-carboxylic acid (m/z)[6] |
| 205 | [M]⁺ | 191 ([M]⁺) |
| 160 | [M - COOH]⁺ | 146 ([M - COOH]⁺) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the target compound involves the N-methylation of commercially available 5-Methoxy-1H-indole-2-carboxylic acid.
Materials:
-
5-Methoxy-1H-indole-2-carboxylic acid
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-Methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
2.2.1. NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use the residual solvent peak as an internal standard.
2.2.2. IR Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Scan over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) source.
-
Analyze the fragmentation pattern to confirm the molecular structure.
Visualizations
Synthetic Workflow
References
- 1. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]
- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
- 6. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
An In-depth Technical Guide to the In Vitro Studies of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published in vitro studies specifically investigating 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid are limited. This guide provides a comprehensive overview of the known biological activities, experimental protocols, and signaling pathways associated with its close structural analog, 5-Methoxy-1H-indole-2-carboxylic acid (MICA). The presence of a methyl group on the indole nitrogen in the compound of interest may significantly influence its biological properties. The information presented herein for MICA should be considered as a foundational reference for directing future research on its N-methylated counterpart.
Executive Summary
Indole-2-carboxylic acid derivatives are a class of compounds with diverse and promising biological activities. While direct in vitro data for this compound is not extensively available in peer-reviewed literature, its parent compound, 5-Methoxy-1H-indole-2-carboxylic acid (MICA), has been studied for its roles as a hypoglycemic agent, a neuroprotective compound, and an enzyme inhibitor. This technical guide synthesizes the available information on MICA, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research into this class of molecules.
Biological Activities and Quantitative Data
The primary reported in vitro activity of MICA is the inhibition of dihydrolipoamide dehydrogenase (DLDH), a key mitochondrial enzyme. Derivatives of indole-2-carboxylic acids have also been explored for their potential against other biological targets.
Enzyme Inhibition
MICA is a known inhibitor of dihydrolipoamide dehydrogenase (DLDH).
| Compound | Target | Assay Type | Result (IC50) | Source |
| 5-Methoxy-1H-indole-2-carboxylic acid (MICA) | Dihydrolipoamide Dehydrogenase (DLDH) | Enzymatic Assay | 700 nM | Patent Literature |
Note: This IC50 value is from patent literature and may require further validation from peer-reviewed studies.
Antiparasitic Activity of a Related Derivative
A study on 1H-indole-2-carboxamide derivatives, which are structurally related to the carboxylic acid, has shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
| Compound Class | Target Organism | Activity Metric | Result |
| 5-Methoxy-1H-indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | pEC50 | 5.4 - 6.2 |
Experimental Protocols
This section details the methodologies for key in vitro experiments relevant to the study of this compound and its analogs.
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This spectrophotometric assay determines the inhibitory activity of a compound against DLDH by measuring the reduction of NAD+ to NADH.[1]
Materials:
-
Tris-HCl buffer (pH 7.0-8.0)
-
NAD+
-
Dihydrolipoamide (substrate)
-
Purified DLDH enzyme
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, NAD+, and varying concentrations of the test compound.
-
Initiate the reaction by adding the purified DLDH enzyme to the wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
In Vitro Gluconeogenesis Assay in Primary Hepatocytes
This assay measures the ability of a compound to inhibit glucose production in hepatocytes from non-carbohydrate precursors.
Materials:
-
Primary hepatocytes
-
Glucose-free culture medium
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Test compound
-
Positive control (e.g., metformin)
-
Glucose oxidase assay kit
Procedure:
-
Culture primary hepatocytes in a suitable multi-well plate until confluent.
-
Wash the cells and replace the medium with glucose-free medium containing the gluconeogenic substrates.
-
Add the test compound at various concentrations to the wells. Include wells with a positive control and a vehicle control.
-
Incubate the plates for a defined period (e.g., 3-6 hours).
-
Collect the culture medium from each well.
-
Measure the glucose concentration in the collected medium using a glucose oxidase assay kit.
-
Normalize the glucose production to the total protein content in each well.
-
Calculate the percentage inhibition of gluconeogenesis for each compound concentration relative to the vehicle control.
Signaling Pathways
The primary signaling pathway associated with the biological activity of MICA is the Nrf2 pathway, which is activated upon DLDH inhibition.
Nrf2 Signaling Pathway in Neuroprotection
Inhibition of DLDH by MICA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inhibitors like MICA, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. One such gene is NAD(P)H quinone dehydrogenase 1 (NQO1), which plays a role in cellular defense against oxidative stress. This pathway is a potential mechanism for the neuroprotective effects observed with MICA.
Conclusion and Future Directions
While direct in vitro data on this compound is sparse, the available information on its close analog, MICA, provides a strong foundation for future research. The established protocols for DLDH inhibition and gluconeogenesis assays can be directly applied to the N-methylated compound to elucidate its biological activity profile. Furthermore, the potential for TRPV1 agonism, as suggested by studies on related carboxamide derivatives, warrants investigation for the carboxylic acid. Future studies should focus on generating robust in vitro data for this compound to determine how N-methylation impacts its potency and selectivity against various biological targets. Such studies will be crucial in understanding its potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a robust and scalable process utilizing readily available starting materials.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. They are utilized in the synthesis of a wide range of biologically active molecules, including those with potential neuroprotective properties. The protocol outlined below describes a well-established synthetic route involving a Fischer indole synthesis, which is known for its reliability and high yields.[1][2][3]
Synthesis Strategy
The synthesis of the target molecule can be achieved through a multi-step process. A common and efficient method involves the preparation of the corresponding ethyl ester followed by hydrolysis. The key steps include the formation of a diazonium salt, an azo coupling reaction, a Japp-Klingemann rearrangement, and a Fischer indole synthesis to construct the indole ring system.[1][2][3] Subsequent N-methylation and hydrolysis of the ester yield the final product.
Experimental Protocol
This protocol details the synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate, which is a precursor to this compound. The final N-methylation and hydrolysis steps are also described.
Step 1: Formation of the Diazonium Salt
-
In a suitable reaction vessel, dissolve p-anisidine in aqueous hydrochloric acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt. The resulting mixture is used directly in the next step.[3]
Step 2: Azo Coupling and Japp-Klingemann Rearrangement
-
In a separate flask, prepare a solution of ethyl 2-methylmalonate.
-
Cool the malonate solution and add the previously prepared diazonium salt solution slowly, maintaining a low temperature.
-
The reaction proceeds through an azo coupling followed by a Japp-Klingemann rearrangement to form the corresponding hydrazone.
Step 3: Fischer Indole Synthesis
-
Heat the reaction mixture from the previous step to reflux.
-
Introduce gaseous HCl into the reaction mixture over a period of 2 hours while maintaining reflux.[3]
-
Continue refluxing for an additional 15 minutes after the HCl addition is complete.[3]
-
Cool the reaction mixture to room temperature and then further cool to 0 °C for 2.5 hours to precipitate the product.[3]
-
Filter the suspension and wash the solid with precooled ethanol and then with water.[3]
-
Dry the solid to obtain crude Ethyl 5-Methoxy-1H-indole-2-carboxylate.
Step 4: N-Methylation of the Indole
-
Dissolve the Ethyl 5-Methoxy-1H-indole-2-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride, portion-wise at 0 °C.
-
Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain Ethyl 5-Methoxy-1-methyl-1H-indole-2-carboxylate.
Step 5: Hydrolysis to this compound
-
Suspend the Ethyl 5-Methoxy-1-methyl-1H-indole-2-carboxylate in water.
-
Add potassium hydroxide (approximately 1.2 equivalents).[3]
-
Heat the mixture to reflux. A clear solution should be obtained in under an hour.[3]
-
Cool the solution and acidify with a suitable acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield this compound. The yield for this hydrolysis step is typically quantitative.[3]
Data Presentation
The following table summarizes the expected yields for the key steps in the synthesis of 5-Methoxy-1H-indole-2-carboxylic acid from p-anisidine, which serves as a benchmark for the synthesis of the N-methylated analog.
| Step | Product | Starting Material | Overall Yield |
| 1-3 | Ethyl 5-Methoxy-1H-indole-2-carboxylate | p-Anisidine | ~65% |
| 5 | 5-Methoxy-1H-indole-2-carboxylic acid | Ethyl 5-Methoxy-1H-indole-2-carboxylate | >98% |
Experimental Workflow
The following diagram illustrates the logical flow of the synthetic pathway.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on the classic Fischer indole synthesis, a reliable and versatile method for the preparation of indole derivatives.
Introduction
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone, to yield an indole.[1][2][3] This method is widely employed in the synthesis of a vast array of substituted indoles, which are key structural motifs in many natural products and pharmaceutically active compounds.
This document outlines a two-step synthetic route to this compound. The first step involves the Fischer indole synthesis to construct the 5-methoxy-1H-indole-2-carboxylic acid scaffold. The second step is the N-methylation of the indole nitrogen to yield the final product.
Reaction Scheme
Figure 1. Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-1H-indole-2-carboxylic acid via Fischer Indole Synthesis
This protocol is adapted from established procedures for Fischer indole synthesis.[4][5]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Water
-
Sodium acetate (optional, for hydrochloride salt)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water. If starting with the hydrochloride salt, add an equivalent of a base like sodium acetate to liberate the free hydrazine.
-
Add an equimolar amount of pyruvic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours, or until the formation of the hydrazone is complete (monitoring by TLC is recommended). The hydrazone may precipitate from the solution.
-
Cyclization: To the crude hydrazone, add a suitable acid catalyst. Polyphosphoric acid is a common choice and can often be used as the solvent for the cyclization step. Alternatively, a Lewis acid like zinc chloride can be used in a high-boiling solvent.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the chosen catalyst and should be determined empirically.
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
If using polyphosphoric acid, carefully pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
If using a different solvent, it may be necessary to perform an aqueous workup to remove the catalyst and other water-soluble impurities.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
The crude 5-methoxy-1H-indole-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (N-Methylation)
Materials:
-
5-Methoxy-1H-indole-2-carboxylic acid
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methoxy-1H-indole-2-carboxylic acid in anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride (1.1-1.2 equivalents) portion-wise. Be cautious as hydrogen gas will evolve. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases. Alternatively, a weaker base like potassium carbonate can be used in a solvent like acetone, which may require heating.
-
Methylation: To the resulting solution of the sodium salt, add methyl iodide (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
| Compound | Starting Material(s) | Reagents | Yield (%) | Reference |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | p-Anisidine, Ethyl 2-methylacetoacetate | HCl, Ethanol | Not specified | [5] |
| 5-Methoxy-1H-indole-2-carboxylic acid | Ethyl 5-methoxy-1H-indole-2-carboxylate | KOH, Water | >98 | [5] |
| This compound | 5-Methoxy-1H-indole-2-carboxylic acid | NaH, CH₃I, DMF | Typically high, but not specified | General Procedure |
Mechanism of Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone.[1]
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.[1]
-
[3][3]-Sigmatropic Rearrangement: A key step is the acid-catalyzed[3][3]-sigmatropic rearrangement (a Claisen-type rearrangement) of the protonated enamine, which leads to the formation of a di-imine intermediate and the breaking of the N-N bond.[2]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia from the cyclic intermediate yields the aromatic indole ring.[1][2]
Figure 2. Simplified workflow of the Fischer indole synthesis mechanism.
Experimental Workflow
The overall experimental workflow for the synthesis is summarized below.
Figure 3. Detailed experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for the Purification of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), based on established methods for structurally similar indole derivatives. While specific quantitative data on purification yields and purity enhancement for this particular compound are not extensively available in the public domain, the provided protocols offer a robust starting point for developing a highly effective purification strategy.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods are:
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A chromatographic method used to separate a mixture of chemical substances into its individual components.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used to isolate and purify compounds.
A general workflow for the purification of this compound is presented below.
Caption: A logical workflow for the purification of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in the reviewed literature, the following table presents hypothetical data based on typical results for similar compounds to illustrate the expected outcomes of each purification method.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Recovery Yield (Hypothetical) |
| Recrystallization | 85 - 90% | 95 - 98% | 70 - 85% |
| Column Chromatography | 70 - 85% | > 98% | 50 - 70% |
| Preparative HPLC | 90 - 95% | > 99% | 80 - 95% |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of the crude material and the available laboratory equipment.
Recrystallization
Recrystallization is often the most straightforward method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for success.
Principle: The crude compound is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Caption: Experimental workflow for the recrystallization of this compound.
Protocol:
-
Solvent Selection: Based on literature for similar indole carboxylic acids, a mixed solvent system of ethanol and water is a good starting point. Alternatively, a mixture of diethyl ether and hexane can be explored.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If using diethyl ether, hexane would be the anti-solvent.
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution is clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture (e.g., ethanol/water).
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
Principle: A solution of the crude mixture is passed through a column packed with a stationary phase (e.g., silica gel). A mobile phase (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.
Caption: Experimental workflow for column chromatography purification.
Protocol:
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a suitable mobile phase. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Loading: Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the low polarity mixture and gradually increasing the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for obtaining highly pure compounds.
Principle: A solution of the sample is injected into a column containing a stationary phase. A high-pressure pump forces a mobile phase through the column, and the components are separated based on their interaction with the stationary phase.
Caption: Experimental workflow for preparative HPLC purification.
Protocol:
-
Column: A reversed-phase C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used. For Mass Spectrometry (MS) detection, formic acid is preferred.
-
Sample Preparation: Dissolve the partially purified product in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development: If necessary, develop an analytical HPLC method first to determine the optimal separation conditions before scaling up to preparative HPLC.
-
Purification: Inject the sample onto the preparative HPLC system and run the gradient program.
-
Fraction Collection: Collect the fraction corresponding to the peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the final product.
Purity Analysis
The purity of the final product should be confirmed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their research and development activities.
Analytical Techniques for the Characterization of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole nucleus is a common scaffold in a wide array of biologically active compounds, making its derivatives significant in medicinal chemistry and drug development.[1] Comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of such compounds. This document provides detailed application notes and protocols for the characterization of this compound using various analytical techniques, including spectroscopy and chromatography.
While specific experimental data for the N-methylated title compound is limited in publicly available literature, this guide leverages data from the closely related and well-characterized analog, 5-methoxy-1H-indole-2-carboxylic acid, and other similar indole derivatives to provide a robust predictive and comparative analysis.
Physicochemical Properties
The fundamental physicochemical properties are essential for understanding the compound's behavior in various analytical systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 39830-75-6 | - |
| Appearance | Predicted to be a solid | - |
| Melting Point | 199-201 °C (for the N-H analog) | [2] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
The following table presents the predicted chemical shifts for this compound. These predictions are based on known data for the analogous compound 5-methoxy-1H-indole-2-carboxylic acid and general principles of NMR spectroscopy.[3]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| COOH | ~12.9 | ~162 |
| H-7 | ~7.40 (d) | ~135 |
| H-4 | ~7.15 (d) | ~115 |
| H-3 | ~7.05 (s) | ~105 |
| H-6 | ~6.95 (dd) | ~113 |
| N-CH₃ | ~3.90 (s) | ~32 |
| O-CH₃ | ~3.77 (s) | ~55 |
| C-2 | - | ~130 |
| C-3a | - | ~125 |
| C-5 | - | ~155 |
| C-7a | - | ~138 |
Note: The N-H proton signal observed around 11.6 ppm for the analog would be absent, replaced by a singlet for the N-CH₃ group.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation : Use a Bruker Tensor 27 FT-IR spectrometer or equivalent.[4]
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition :
-
Record the spectrum at room temperature over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : Perform a background subtraction from the sample spectrum.
Data Presentation: Predicted Characteristic IR Absorption Bands
The predicted vibrational frequencies are based on data from the closely related 5-methoxy-1H-indole-2-carboxylic acid.[5][6]
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~2500-3300 | O-H stretch (Carboxylic acid) | Broad |
| ~3000-3100 | C-H stretch (Aromatic) | Medium |
| ~2850-2950 | C-H stretch (Aliphatic CH₃) | Medium |
| ~1680-1710 | C=O stretch (Carboxylic acid dimer) | Strong |
| ~1580-1620 | C=C stretch (Aromatic) | Medium-Strong |
| ~1200-1250 | C-O stretch (Aryl ether) | Strong |
Note: A key difference from the N-H analog is the expected absence of the sharp N-H stretching band typically seen around 3342 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry is employed for determining the molecular weight and elemental composition and can provide structural information through fragmentation analysis.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements.
-
-
Tandem MS (MS/MS) : To study fragmentation, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).
Data Presentation: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Mode |
| Molecular Ion [M]⁺˙ | m/z 205 | EI |
| Protonated Molecule [M+H]⁺ | m/z 206 | ESI (+) |
| Deprotonated Molecule [M-H]⁻ | m/z 204 | ESI (-) |
| Key EI Fragments | m/z 188 ([M-OH]⁺), 160 ([M-COOH]⁺) | EI |
Note: Fragmentation patterns can be complex. The loss of the carboxylic acid group (45 Da) and subsequent fragments are characteristic of indole-2-carboxylic acids.[7][8]
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of pharmaceutical compounds and identifying impurities.
Experimental Protocol: Reversed-Phase HPLC
The following protocol is adapted from a method used for a similar indole derivative and is suitable for purity determination.[9]
-
Instrumentation : An HPLC system with a UV detector.
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm or using a PDA detector to scan a wider range.
-
-
Analysis : The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water |
| Mode | Gradient or Isocratic (e.g., 60:40 A:B) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV, 254 nm |
Visual Workflows
Diagrams help visualize the logical flow of the analytical characterization process.
Caption: Overall workflow for analytical characterization.
Caption: Detailed workflow for HPLC purity determination.
References
- 1. bioengineer.org [bioengineer.org]
- 2. chembk.com [chembk.com]
- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 6. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
- 8. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for NMR Analysis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Analysis of Indole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules, including indole derivatives which are common scaffolds in pharmaceuticals. Both ¹H and ¹³C NMR provide critical information about the molecular structure, connectivity, and chemical environment of atoms. This application note outlines the standard procedures for sample preparation, data acquisition, and interpretation of NMR spectra for indole carboxylic acids.
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like indole carboxylic acids.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette
-
Small vial
-
Cotton wool or filter
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of the sample in a clean, dry vial. For ¹H NMR of small molecules (MW < 1000 g/mol ), 5-25 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is often required.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indole carboxylic acids due to its ability to dissolve polar compounds and its wide chemical shift range.
-
Dissolution: Add approximately 0.5-0.7 mL of the deuterated solvent to the vial containing the sample. Vortex or gently agitate the vial to ensure complete dissolution.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube. This prevents interference with the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Addition of Internal Standard (Optional but Recommended): A small amount of an internal standard like TMS can be added for accurate chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Cleaning the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of small organic molecules on a 400 or 600 MHz spectrometer.
¹H NMR Acquisition Parameters (Example):
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 16-64 (adjust based on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Example):
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Data Presentation: NMR Data for 5-Methoxy-1H-indole-2-carboxylic acid
While specific data for the N-methylated target molecule is unavailable, the following tables summarize the reported ¹H NMR spectral data for the parent compound, 5-Methoxy-1H-indole-2-carboxylic acid, in DMSO-d₆. This data serves as a reference for interpreting the spectra of similar indole derivatives.
Table 1: ¹H NMR Data for 5-Methoxy-1H-indole-2-carboxylic acid in DMSO-d₆
| Assignment | Chemical Shift (δ, ppm) |
| COOH | ~12.9 |
| NH | ~11.6 |
| H-4 | 7.370 |
| H-6 | 7.114 |
| H-3 | 7.045 |
| H-7 | 6.928 |
| OCH₃ | 3.769 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
For 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, one would expect to see a singlet corresponding to the N-CH₃ group, likely in the range of 3.8-4.2 ppm. The NH proton signal at ~11.6 ppm would be absent. The chemical shifts of the aromatic protons would also be slightly affected by the N-methylation.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Conclusion
This application note provides a comprehensive protocol for the NMR analysis of this compound and related indole derivatives. By following the detailed steps for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The provided reference data for a closely related compound and the workflow diagram offer a solid foundation for the interpretation of spectral data and the successful structural characterization of these important molecules in a research and drug development setting.
Application Note: Mass Spectrometry of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid. Indole-containing compounds are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the characterization and quantification of these molecules in various stages of drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of such compounds. This application note provides a detailed protocol for the mass spectrometric analysis of this compound, including sample preparation, instrumental parameters, and expected fragmentation patterns.
Experimental Protocols
A detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented below.
1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Biological Matrix (e.g., Plasma) Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Scan Type: Full Scan and Product Ion Scan (for fragmentation analysis).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe fragmentation patterns.
-
3. Data Analysis
Data acquisition and processing can be performed using the instrument manufacturer's software. The chromatographic peaks should be integrated to determine the peak area, which is then used for quantification against the standard curve.
Data Presentation
The mass spectral data for this compound is summarized in the table below. The molecular formula for this compound is C11H11NO3, and its exact mass is 205.0739 g/mol .
| m/z (Observed) | Proposed Fragment Ion | Interpretation |
| 206.0812 | [M+H]+ | Protonated molecular ion |
| 188.0706 | [M+H - H2O]+ | Loss of water from the carboxylic acid group |
| 160.0757 | [M+H - H2O - CO]+ | Subsequent loss of carbon monoxide |
| 146.0600 | [M+H - COOH - CH3]+ | Loss of the carboxylic acid group and a methyl group |
| 130.0651 | Indole backbone fragment | Fragmentation of the indole ring |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Discussion
The mass spectrometric analysis of this compound in positive ionization mode typically shows a prominent protonated molecular ion [M+H]+ at m/z 206.0812. The fragmentation of this precursor ion provides structural information. A common initial fragmentation step for carboxylic acids is the neutral loss of water (H2O), resulting in a fragment ion at m/z 188.0706. This can be followed by the loss of carbon monoxide (CO), yielding a fragment at m/z 160.0757.
Another characteristic fragmentation pathway involves the loss of the entire carboxylic acid group (-COOH) and the methyl group from the indole nitrogen, leading to a fragment at m/z 146.0600. Further fragmentation of the indole ring structure can lead to various smaller fragment ions, such as the one observed at m/z 130.0651, which likely corresponds to the core indole backbone after the loss of the methoxy group as formaldehyde (CH2O). The specific fragmentation pattern can be confirmed by high-resolution mass spectrometry and by comparing the obtained spectra with those of reference standards.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed experimental procedures and the summary of expected mass spectral data will be valuable for researchers in the fields of analytical chemistry, pharmacology, and drug development for the characterization and quantification of this and structurally related compounds. The provided workflow and fragmentation pathway diagrams offer a clear visual representation of the analytical process and the molecular fragmentation behavior.
Application Notes and Protocols for the Use of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid
This compound, hereafter referred to as MICA, is a versatile indole derivative with significant therapeutic potential, particularly in the realms of neuropharmacology and metabolic diseases.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a key enzyme in cellular energy metabolism.[3] This inhibition triggers a cascade of downstream effects, most notably the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[3][4] These application notes provide a comprehensive guide for the effective use of MICA in a cell culture setting, from fundamental principles to detailed experimental protocols and troubleshooting.
Physicochemical Properties and Handling
A thorough understanding of MICA's properties is essential for its successful application in cell culture experiments.
| Property | Value | Reference |
| Synonyms | 5-Methoxy-1H-indole-2-carboxylic acid, MI2CA | [5][6] |
| CAS Number | 4382-54-1 | [5] |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| Appearance | White to off-white or pale yellow/brown powder | [7][8] |
| Melting Point | 199-201 °C | [9] |
| Solubility | Soluble in DMSO and DMF; solubility in aqueous solutions is pH-dependent. | [10][11] |
Safety and Handling Precautions
MICA is classified as a hazardous substance and should be handled with appropriate safety precautions.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield when handling the solid compound or concentrated stock solutions.[7]
-
Engineering Controls: Handle the powdered form of MICA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Ensure that eyewash stations and safety showers are readily accessible.[7][12]
-
Storage: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[7] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.[7]
-
Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.[12][13]
Mechanism of Action: DLDH Inhibition and Nrf2 Pathway Activation
MICA exerts its primary biological effects through the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[3] DLDH is a critical enzyme component of several multienzyme complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are central to cellular respiration and energy production.[10][14]
By inhibiting DLDH, MICA disrupts mitochondrial metabolism, leading to a mild increase in oxidative stress. This acts as a signaling event, activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the expression of a suite of protective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and other antioxidant enzymes.[3][4] This upregulation of the cell's endogenous antioxidant defense system is the basis for MICA's neuroprotective effects.[3][4]
Caption: Mechanism of action of MICA.
Experimental Protocols
Protocol 1: Preparation of MICA Stock and Working Solutions
This protocol details the preparation of a concentrated stock solution of MICA in DMSO, which can then be diluted to final working concentrations in cell culture medium.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of MICA: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = 100 mmol/L * 0.19118 g/mmol * Volume (L) * 1000 mg/g For example, to make 1 mL of a 100 mM stock, you would need 19.12 mg of MICA.
-
Weighing: Tare a sterile microcentrifuge tube and carefully weigh the calculated amount of MICA powder.
-
Solubilization: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the MICA is completely dissolved. Gentle sonication in a water bath can aid in dissolution if needed.[10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol provides a framework for assessing the neuroprotective effects of MICA against an oxidative insult in the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.
Caption: Experimental workflow for in vitro neuroprotection assays.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
MICA stock solution (100 mM in DMSO)
-
Neurotoxic agent (e.g., Hydrogen Peroxide (H₂O₂) or MPP+)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for endpoint assays (MTT, LDH, DCF-DA, Western Blot)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and seed the cells into appropriate culture vessels at a predetermined density. For a 96-well plate, a density of 5,000-10,000 cells per well is a good starting point.
-
Allow the cells to adhere and recover for 24 hours.
-
-
MICA Pre-treatment:
-
Prepare working solutions of MICA by performing serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest MICA concentration well (typically ≤ 0.1%).
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of MICA or the vehicle control.
-
Incubate the cells for a pre-treatment period, typically 2-4 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a solution of the neurotoxic agent (e.g., 100-200 µM H₂O₂) in complete cell culture medium.
-
Add the neurotoxic agent to the wells already containing MICA or vehicle control. Include a set of control wells with no neurotoxin.
-
Incubate the plate for an additional 24-48 hours at 37°C and 5% CO₂.
-
-
Endpoint Assays:
-
Cell Viability (MTT Assay): Assess the metabolic activity of the cells as an indicator of viability.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
-
Cytotoxicity (LDH Assay): Measure the release of lactate dehydrogenase from damaged cells into the medium.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions and measure the absorbance.
-
-
Oxidative Stress (DCF-DA Assay): Quantify intracellular reactive oxygen species (ROS) levels.
-
Load the cells with DCF-DA probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
-
Western Blot Analysis: Analyze the expression of key proteins in the Nrf2 pathway.
-
Lyse cells from a parallel experiment in 6-well plates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, NQO1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[14]
-
-
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in a clear and organized manner. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) can be calculated by fitting the data to a four-parameter logistic curve.
Example Data Table: Neuroprotective Effect of MICA on H₂O₂-induced Toxicity in SH-SY5Y Cells
| Treatment | MICA Conc. (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Untreated Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| Vehicle (DMSO) + H₂O₂ | 0 | 45.3 ± 4.1 | 89.4 ± 6.7 |
| MICA + H₂O₂ | 1 | 55.8 ± 3.9 | 75.2 ± 5.5 |
| MICA + H₂O₂ | 10 | 78.2 ± 6.0 | 42.1 ± 4.8 |
| MICA + H₂O₂ | 50 | 89.5 ± 5.4 | 20.7 ± 3.1 |
Data are presented as mean ± SEM from a representative experiment.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Precipitation of MICA in culture medium | Limited aqueous solubility; final DMSO concentration is too high. | Prepare fresh dilutions immediately before use. Ensure the final DMSO concentration is low (typically <0.5%).[10] |
| Inconsistent results between experiments | Variation in cell seeding density, cell passage number, or incubation times. | Standardize cell seeding using a cell counter. Use cells within a defined, low-passage number range. Ensure consistent incubation times for all treatments.[12] |
| High background in Western blots | Insufficient blocking or washing; non-optimal antibody concentrations. | Increase blocking time and the number of washes. Titrate primary and secondary antibody concentrations to find the optimal dilution.[10] |
| Unexpected cell morphology changes | Cytotoxicity at high concentrations; solvent toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Ensure the vehicle control shows no morphological changes.[13] |
References
- 1. axionbiosystems.com [axionbiosystems.com]
- 2. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Neuroprotection Assays with Indole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this neuronal death is oxidative stress, along with others like protein misfolding, mitochondrial dysfunction, and neuroinflammation. Indole-based compounds, a versatile class of heterocyclic molecules found in bioactive compounds like melatonin and tryptophan, have emerged as promising candidates for anti-neurodegenerative therapies due to their diverse biological activities, including potent antioxidant, anti-inflammatory, and anti-aggregation properties.[1][2][3][4]
The structural flexibility of the indole scaffold allows for extensive chemical modifications, enabling the development of multi-target agents that can address the complex nature of neurodegeneration.[2] This document provides a comprehensive guide to the experimental design of in vitro neuroprotection assays for evaluating the therapeutic potential of novel indole compounds. It includes detailed protocols for assessing cell viability, oxidative stress, apoptosis, and key neuroprotective signaling pathways.
General Experimental Workflow
The initial assessment of a novel indole compound's neuroprotective potential typically follows a standardized workflow. This involves culturing an appropriate neuronal cell line, pre-treating the cells with the test compound, inducing a neurotoxic insult, and subsequently measuring various cellular health parameters.
Caption: General workflow for an in vitro neuroprotection assay.
Section 1: Assessment of Cell Viability and Cytotoxicity
The primary evaluation of a neuroprotective agent involves its ability to prevent cell death induced by a neurotoxin. The MTT and LDH assays are fundamental for this purpose.
MTT Assay Protocol
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the indole compound. Include a vehicle control. Incubate for 1-2 hours.
-
Induce Toxicity: Add the neurotoxic agent (e.g., H₂O₂, MPP+) to the wells (except for the untreated control wells) and incubate for 12-24 hours.[8][9]
-
Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][10]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[5][6]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y, HT-22 |
| Seeding Density | 1 x 10⁴ to 5 x 10⁴ cells/well |
| Indole Compound Conc. | 1 - 100 µM |
| Neurotoxin (H₂O₂) Conc. | 100 - 500 µM[8] |
| Neurotoxin (MPP+) Conc. | 0.5 - 3 mM[9] |
| MTT Reagent Conc. | 0.5 mg/mL in serum-free media |
| Solubilization Agent | DMSO, SDS-HCl |
| Absorbance Wavelength | 570 nm |
Lactate Dehydrogenase (LDH) Assay Protocol
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, making it a reliable indicator of cell death.[8][11]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol in a 96-well plate.
-
Collect Supernatant: After the final incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Incubate: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to control wells (spontaneous release vs. maximum release from lysed cells).
Section 2: Assessment of Oxidative Stress
Indole compounds often exert neuroprotection through antioxidant mechanisms.[4] The DCFH-DA assay is widely used to measure intracellular reactive oxygen species (ROS).
Intracellular ROS Assay (DCFH-DA) Protocol
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a fluorogenic probe used to detect intracellular ROS.[12][13] Inside the cell, esterases deacetylate DCFH-DA to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] The fluorescence intensity is directly proportional to the level of intracellular ROS.[13]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Load with DCFH-DA: Remove the culture medium and wash the cells with warm PBS.
-
Incubation: Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[12][14]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[12]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]
-
Analysis: Quantify the relative fluorescence units (RFU) and express the ROS levels as a percentage of the toxin-treated control.
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y, HMC3 |
| Seeding Density | 2 x 10⁴ to 5 x 10⁴ cells/well |
| Indole Compound Conc. | 1 - 50 µM |
| Neurotoxin (H₂O₂) Conc. | 100 - 500 µM |
| DCFH-DA Conc. | 10 - 25 µM |
| Incubation Time | 30 - 45 minutes |
| Excitation/Emission | ~485 nm / ~535 nm |
Section 3: Assessment of Apoptosis
Apoptosis, or programmed cell death, is a critical process in neurodegeneration. Key indicators of apoptosis include the activation of executioner caspases like caspase-3 and changes in the ratio of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caspase-3 Activity Assay Protocol
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] This assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) or a fluorophore.[16] The signal is quantified using a spectrophotometer or fluorometer and is directly proportional to caspase-3 activity.[16]
Protocol:
-
Cell Seeding & Treatment: Culture and treat cells in 6-well plates or T-25 flasks to ensure a sufficient number of cells for lysate preparation.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 5-10 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer containing DTT.
-
Add Substrate: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and mix.[16]
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelength.[16][17]
-
Analysis: Compare the caspase-3 activity in samples from indole compound-treated cells with the toxin-treated control.
Bax/Bcl-2 Ratio by Western Blot Protocol
Principle: The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is critical for regulating the intrinsic pathway of apoptosis.[18] A high Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization and subsequent cell death.[19][20] Western blotting is used to quantify the relative expression levels of these two proteins.
Protocol:
-
Protein Extraction: Prepare cell lysates as described in the Caspase-3 assay (steps 1-4).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[21]
-
Analysis: Perform densitometric analysis of the bands to determine the relative expression of Bax and Bcl-2. Calculate the Bax/Bcl-2 ratio for each sample after normalizing to the loading control.[18][19]
Section 4: Mechanistic Signaling Pathways
To understand how indole compounds confer neuroprotection, it is essential to investigate their effects on key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[22][23] Activation of this pathway by neuroprotective compounds can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic targets.[22] Many natural products, including indole derivatives, have been shown to exert neuroprotective effects by activating the PI3K/Akt pathway.[23][24]
Caption: PI3K/Akt pathway activation leading to neuroprotection.
Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[25] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like certain indole compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective enzymes.[24][25][26]
Caption: Nrf2 pathway activation against oxidative stress.
Conclusion
The protocols and workflows described provide a robust framework for the preclinical evaluation of indole compounds as potential neuroprotective agents. By systematically assessing cell viability, oxidative stress, and apoptosis, researchers can identify promising lead compounds. Further mechanistic studies into signaling pathways like PI3K/Akt and Nrf2 are crucial for understanding their mode of action and for optimizing their therapeutic potential in the ongoing fight against neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 16. raybiotech.com [raybiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 23. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docta.ucm.es [docta.ucm.es]
- 26. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Evaluation of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid: A Guide to Preclinical Efficacy and Safety Profiling
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to characterize the pharmacological and toxicological profile of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. This indole derivative has garnered interest due to its structural similarity to endogenous signaling molecules and potential therapeutic activities, including neuroprotective and anti-inflammatory effects.
The following protocols are designed to be robust and reproducible, providing a framework for assessing the compound's pharmacokinetic profile, safety, and efficacy in relevant preclinical models. The experimental designs emphasize a mechanistic approach, encouraging an understanding of the compound's in vivo behavior beyond simple endpoint measurements.
Scientific Rationale and Strategic Overview
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] this compound, in particular, has been investigated for its potential neuroprotective and metabolic activities.[4] The strategic approach outlined herein is to first establish the pharmacokinetic and safety profile of the compound, followed by an evaluation of its efficacy in models of inflammation and nociception, which are often linked to neurodegenerative processes.
Experimental Workflow Overview
The in vivo testing cascade for this compound is designed to systematically evaluate its properties. The workflow begins with fundamental characterization and progresses to more complex efficacy models.
Caption: A stepwise in vivo testing workflow for this compound.
Foundational In Vivo Studies
Prior to efficacy testing, it is crucial to understand the compound's basic in vivo characteristics, including its safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME).
Dose Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the bioavailability and minimizing any confounding effects of the formulation itself. For indole-2-carboxylic acid derivatives, which can have limited aqueous solubility, a multi-component vehicle system is often necessary.
| Vehicle Component | Purpose | Typical Concentration | Considerations |
| Saline (0.9% NaCl) | Primary aqueous vehicle | q.s. to final volume | Ensure sterility and isotonicity. |
| DMSO | Solubilizing agent | <10% (v/v) | Can have intrinsic biological effects at higher concentrations. |
| Tween 80 or Cremophor EL | Surfactant/Emulsifier | 1-5% (v/v) | Improves solubility and stability of hydrophobic compounds. |
| PEG 400 | Co-solvent | 10-30% (v/v) | Generally well-tolerated and can enhance solubility. |
Protocol for Vehicle Preparation (Example):
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate sterile container, mix the desired volume of PEG 400 and Tween 80.
-
Slowly add the DMSO stock solution to the PEG 400/Tween 80 mixture while vortexing.
-
Bring the solution to the final volume with sterile saline, continuing to mix until a clear solution or a fine, stable suspension is achieved.
-
Prepare the vehicle fresh on the day of the experiment and protect it from light if the compound is light-sensitive.
Single-Dose Acute Toxicity Study
This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration. This information is vital for selecting doses for subsequent pharmacokinetic and efficacy studies.[2][5][6]
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Grouping: 5 animals per sex per group.
-
Group 1: Vehicle control
-
Group 2-4: Increasing doses of the test compound (e.g., 50, 200, 1000 mg/kg). A limit dose of 2000 mg/kg can be used if low toxicity is expected.
-
-
Administration: A single dose via the intended clinical route (e.g., oral gavage) and intravenously, if feasible.[5]
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Mortality: Checked twice daily.
-
Clinical Signs: Observe continuously for the first hour, then at 4, 8, and 24 hours, and daily thereafter. Note any changes in behavior, appearance, and physiological state.
-
Body Weight: Measured on days 0, 7, and 14.
-
-
Endpoint: At day 14, all surviving animals are euthanized. A gross necropsy is performed on all animals (including any that died during the study) to examine for any tissue abnormalities.
Pharmacokinetic (PK) Profiling
A PK study is essential to understand the ADME properties of the compound, which informs the dosing regimen for efficacy studies.[7]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).
-
Dosing: A single intravenous (IV) bolus (e.g., 2 mg/kg) and a single oral (PO) gavage dose (e.g., 20 mg/kg). The doses should be non-toxic.[8]
-
Blood Sampling:
-
IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect blood (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability using appropriate software (e.g., Phoenix WinNonlin).
Efficacy Evaluation in a Model of Inflammation and Pain
Given the potential anti-inflammatory properties of indole derivatives, the carrageenan-induced paw edema model is a robust and well-characterized assay for initial efficacy screening.[12][13][14]
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to inhibit acute inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control + Carrageenan
-
Group 2: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]
-
Administer the vehicle, test compound, or positive control orally 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan in sterile saline into the subplantar region of the right hind paw.[1][14]
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Hot Plate Test for Analgesia
This test evaluates the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.[4][15][16][17][18]
Protocol:
-
Animal Model: Male Swiss Webster mice (20-25g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (doses selected based on PK and toxicity data)
-
Group 3: Positive Control (e.g., Morphine, 5 mg/kg, s.c.)
-
-
Procedure:
-
Administer the vehicle, test compound, or positive control at a set time before testing (e.g., 30 minutes for s.c., 60 minutes for p.o.).
-
Gently place each mouse on the hot plate and start a timer.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
-
Data Analysis: Compare the mean latency times of the treated groups to the vehicle control group using appropriate statistical tests.
Central Nervous System (CNS) Activity Assessment
If the compound shows promising anti-inflammatory and analgesic effects, and based on its structural characteristics, investigating its potential to act on the CNS is a logical next step.
In Vivo Blood-Brain Barrier (BBB) Permeability Assay
This assay determines if the compound can cross the BBB, a prerequisite for direct CNS activity.
Protocol:
-
Method: This can be assessed as part of a PK study by measuring compound concentrations in both plasma and brain tissue at various time points after administration.[12][19][20][21][22]
-
Procedure:
-
Administer the test compound to a group of animals (e.g., rats).
-
At selected time points, collect blood and immediately perfuse the animals with saline to remove blood from the brain vasculature.
-
Harvest the brains, homogenize the tissue, and extract the compound.
-
Quantify the compound concentration in both plasma and brain homogenates using LC-MS/MS.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value significantly greater than 0.1 suggests BBB penetration.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
If the compound crosses the BBB, its efficacy in a neuroinflammation model can be evaluated. LPS administration induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production.[8][23]
Protocol:
-
Animal Model: C57BL/6 mice.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
-
Treatment: Administer the test compound at various doses before or after the LPS challenge.
-
Endpoints (measured 24-48 hours post-LPS):
-
Behavioral: Assess for sickness behavior (e.g., reduced locomotor activity).
-
Biochemical: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.
-
Histological: Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba1 staining).
-
-
Data Analysis: Compare the endpoints in the compound-treated groups to the LPS-only control group.
Concluding Remarks
The protocols detailed in this guide provide a comprehensive framework for the in vivo characterization of this compound. By systematically evaluating its pharmacokinetic, safety, and efficacy profiles, researchers can gain valuable insights into its therapeutic potential. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare and ethics.
References
- 1. inotiv.com [inotiv.com]
- 2. fda.gov [fda.gov]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. fda.gov [fda.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. criver.com [criver.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. tecan.com [tecan.com]
- 11. organomation.com [organomation.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 20. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. scantox.com [scantox.com]
Application Notes and Protocols for 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid for various experimental applications. Due to the limited availability of specific solubility data for this N-methylated indole derivative, the following protocols are based on the known properties of the closely related compound, 5-Methoxy-1H-indole-2-carboxylic acid, and general principles of organic compound solubility. Empirical verification is strongly recommended.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | [1] |
| Melting Point | Not available. For 5-Methoxy-1H-indole-2-carboxylic acid: 199-201 °C | [2] |
| Predicted Solubility | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water. | Inferred from related compounds |
| Storage | Store at -20°C, protected from light and moisture. | General recommendation |
Recommended Solvents for Stock Solutions
For experimental purposes, it is crucial to prepare a concentrated stock solution that can be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. The choice of solvent is critical to ensure the complete dissolution and stability of the compound.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DMSO is a strong polar aprotic solvent suitable for dissolving a wide range of organic compounds. Ensure the final concentration of DMSO in the experimental system is non-toxic (typically <0.5% v/v). |
| Ethanol (EtOH) | ≥ 10 mM | A polar protic solvent that can be used for many biological experiments. Similar to DMSO, the final concentration should be kept low to avoid solvent effects. |
| N,N-Dimethylformamide (DMF) | ≥ 10 mM | Another polar aprotic solvent that can be used as an alternative to DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.05 mg of the compound.
-
Adding Solvent: Add the appropriate volume of DMSO to the vial containing the compound. For 2.05 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired aqueous medium to achieve the final working concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 (e.g., add 1 µL of stock to 999 µL of medium).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of the test compound.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment to minimize the risk of precipitation or degradation in the aqueous environment.
Stability Considerations
The stability of this compound in solution has not been extensively studied. Based on the general stability of indole compounds, the following precautions are recommended:
-
Light Sensitivity: Indole derivatives can be sensitive to light. Protect solutions from direct light exposure by using amber vials or covering tubes with aluminum foil.
-
pH Sensitivity: The carboxylic acid moiety's charge state is pH-dependent. In acidic solutions, the compound will be in its less soluble free acid form. In basic solutions, it will form a more soluble carboxylate salt.
-
Oxidation: The indole ring can be susceptible to oxidation. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for preparing the compound for experiments and a hypothetical signaling pathway where an indole derivative might be investigated.
Caption: Workflow for dissolving this compound.
Caption: Example of a signaling pathway for investigation.
References
Application Notes and Protocols for Safe Handling of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Based on data from related indole compounds, 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid should be treated as a potentially hazardous substance. The primary hazards associated with similar compounds include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1]
-
Harmful if Swallowed: Indole and its derivatives can be harmful if ingested.
A risk assessment should be performed before handling this compound, considering the quantity, concentration, and specific experimental procedures involved.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] Gloves should be inspected before use and proper removal techniques must be followed to avoid skin contamination.[6] For tasks with a higher risk of exposure, consider double gloving.[7] | Protects hands from direct contact with the chemical. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes must be worn to cover all exposed skin.[4][5] | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if engineering controls like a fume hood are insufficient or during spill cleanup of dust.[5][8] | Protects against inhalation of fine dust particles. |
Engineering Controls
-
Fume Hood: All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the laboratory.[3]
Experimental Protocols
4.1. Weighing and Solution Preparation
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling the compound.
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a weighing paper or a suitable container to weigh the desired amount of this compound.
-
Handle the solid carefully to avoid generating dust.
-
-
Dissolving:
-
Slowly add the weighed solid to the chosen solvent in a suitable flask or beaker inside the fume hood.
-
Stir the mixture gently until the solid is completely dissolved.
-
If necessary, sonication or gentle heating can be applied, ensuring adequate ventilation and avoiding ignition sources.
-
-
Cleanup:
-
Carefully fold the weighing paper and any contaminated wipes and dispose of them in a designated solid hazardous waste container.[4]
-
Clean the spatula and any other reusable equipment with an appropriate solvent, collecting the rinse as hazardous waste.
-
4.2. Storage and Handling
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and dark place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[3] Some related compounds are stored at 4°C.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe in the dust.[3] Wash hands thoroughly after handling.
4.3. Spill and Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (Solid) | Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
| Major Spill | Evacuate the area and alert others. Contact your institution's EHS department immediately. Prevent the spill from entering drains. |
4.4. Waste Disposal
All waste containing this compound, including unused product, contaminated lab supplies (gloves, wipes, pipette tips), and solutions, must be disposed of as hazardous waste.[10]
-
Segregation: Segregate solid and liquid waste into separate, clearly labeled, and compatible hazardous waste containers.[10]
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.[10]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[11]
-
Disposal: Arrange for waste pickup through your institution's EHS office or a licensed chemical waste disposal company.[11]
Visualization of Laboratory Safety Workflow
Caption: General workflow for safe chemical handling in a laboratory setting.
References
- 1. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. pppmag.com [pppmag.com]
- 8. 5-Methoxyindole-2-carboxylic acid 97 4382-54-1 [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Applications of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that has emerged as a valuable scaffold and intermediate in medicinal chemistry. Its rigid bicyclic structure, coupled with the electronic properties imparted by the methoxy and N-methyl substituents, makes it an attractive starting point for the design of novel therapeutic agents. While research on this specific molecule is ongoing, it has shown significant promise as a key building block for inhibitors of challenging protein-protein interactions and other biological targets. This document provides an overview of its current applications, relevant quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry are centered on its use as an intermediate in the synthesis of potent and selective inhibitors for various biological targets.
-
Inhibitors of Myeloid Cell Leukemia 1 (Mcl-1): This compound has been utilized as a key intermediate in the development of inhibitors of Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Overexpression of Mcl-1 is a common survival mechanism in various cancers, making it a high-priority target for oncology drug discovery. The indole-2-carboxylic acid moiety serves as a crucial anchor for binding to the Mcl-1 protein.
-
Heme Oxygenase-1 (HO-1) Inhibitors: this compound has been synthesized and employed in the generation of Heme Oxygenase-1 (HO-1) inhibitors.[4][5] HO-1 is an enzyme involved in heme catabolism and has been implicated in various pathological conditions, including cancer and inflammation. Modulation of HO-1 activity is a promising therapeutic strategy.
-
Vanilloid Receptor (TRPV1) Ligands: Derivatives of this compound have been explored as potential ligands for the vanilloid receptor 1 (TRPV1), a non-selective cation channel involved in pain perception.[6]
-
General Scaffold in Drug Discovery: The N-methylated indole-2-carboxylic acid scaffold is present in a variety of compounds with diverse biological activities, including cannabinoid receptor 1 (CB1) allosteric modulators, NF-κB inhibitors, and HIV-1 integrase inhibitors.[7][8][9][10][11] The N-methylation can be a critical modification to enhance potency, selectivity, or pharmacokinetic properties compared to the corresponding N-H indole derivatives.
Quantitative Data
The following table summarizes the structure-activity relationship (SAR) data for a series of Mcl-1 inhibitors, including an analog derived from this compound. This data highlights the impact of substitutions on the indole core on the inhibitory potency.
| Compound ID | Indole Ring Substitution | Mcl-1 Ki (nM) | NCI-H929 GI50 (nM) |
| 10 | Unsubstituted | 1.1 ± 0.1 | 187 ± 39 |
| 11 | 5-methyl | 0.8 ± 0.1 | 134 ± 19 |
| 12 | 5-methoxy | 1.5 ± 0.2 | 239 ± 24 |
| 13 | 4-methoxy | 0.7 ± 0.1 | 96 ± 12 |
| 18 | 4,5-dimethoxy | 0.3 ± 0.1 | 37 ± 6 |
| Data sourced from J. Med. Chem. 2024, 67, 16, 14370–14393[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound, which can then be used as a starting material for further derivatization.[4]
Materials:
-
Methyl 5-methoxy-1H-indole-2-carboxylate
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
Step 1: N-methylation of Methyl 5-methoxy-1H-indole-2-carboxylate
-
To a stirred solution of methyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate.
Step 2: Saponification to this compound
-
Dissolve the methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF, MeOH, and H₂O.
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound as a white solid.[4]
Protocol 2: General Procedure for Amide Coupling to Synthesize Mcl-1 Inhibitor Precursors
This protocol outlines a general method for coupling this compound with an amine, a key step in the synthesis of Mcl-1 inhibitors.[1]
Materials:
-
This compound
-
Amine coupling partner
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine coupling partner (1.1 eq).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours under an inert atmosphere.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Simplified signaling pathway of Mcl-1 inhibition leading to apoptosis.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
- 4. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unict.it [iris.unict.it]
- 6. US20120115903A1 - Substituted Heteroaromatic Carboxamide and Urea Compounds as Vanilloid Receptor Ligands - Google Patents [patents.google.com]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Experimental Workflow Overview
The synthesis of this compound can be accomplished through a three-step process starting from 4-methoxyphenylhydrazine and pyruvic acid. The initial Fischer indole synthesis yields 5-methoxy-1H-indole-2-carboxylic acid. Subsequent N-methylation of the indole nitrogen followed by hydrolysis of the ester (if an ester intermediate is formed) or direct N-methylation of the indole carboxylic acid affords the final product.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis
Question: My Fischer indole synthesis of 5-methoxy-1H-indole-2-carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. Here is a systematic guide to troubleshooting:
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of 4-methoxyphenylhydrazine and pyruvic acid. Impurities can lead to side reactions.[1] Consider recrystallization or distillation of starting materials if purity is questionable. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2][3] Polyphosphoric acid (PPA) is often effective.[1] Screen different catalysts and concentrations to find the optimal conditions for your specific reaction. |
| Incorrect Reaction Temperature | The reaction often requires elevated temperatures.[1] However, excessively high temperatures can cause decomposition of reactants or products.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Inappropriate Solvent | The solvent can significantly impact the reaction rate and yield. Common solvents include ethanol, acetic acid, and toluene. In some cases, running the reaction neat may be beneficial.[1] |
| Atmospheric Conditions | For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1] |
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Caption: Troubleshooting logic for low yield in Fischer Indole Synthesis.
Issue 2: Incomplete N-Methylation or Side Product Formation
Question: I am observing incomplete N-methylation of my indole intermediate, or I am seeing multiple products. What could be the cause?
Answer: N-methylation of indoles can sometimes be challenging. Here are some common issues and their solutions:
| Potential Cause | Recommended Solution |
| Inefficient Methylating Agent | Traditional methylating agents like methyl iodide and dimethyl sulfate are effective but toxic.[4] Dimethyl carbonate (DMC) is a safer alternative.[4] |
| Inappropriate Base | A suitable base is crucial for deprotonating the indole nitrogen. Potassium carbonate is a common and effective choice when using DMC.[4] The amount of base may need to be optimized. |
| C-Methylation Side Reaction | With certain substrates, methylation can occur on the indole ring (C-methylation) in addition to the nitrogen. Using a phase transfer catalyst (PTC) like 18-crown-6 can sometimes suppress C-methylation. |
| Esterification of Carboxylic Acid | If N-methylating the indole-2-carboxylic acid directly, the carboxylic acid can be esterified by dimethyl carbonate, especially at higher temperatures and longer reaction times.[5] It is often preferable to N-methylate an esterified intermediate and then hydrolyze the ester in a final step. |
| Reaction Conditions | The reaction with DMC is typically performed in a solvent like DMF at reflux.[4] Optimization of the stoichiometry of DMC is important; too little can lead to long reaction times, while too much can lower the boiling point and also prolong the reaction.[4] |
Issue 3: Incomplete Hydrolysis of the Methyl Ester
Question: The final hydrolysis of my methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate is not going to completion. How can I improve the yield of the carboxylic acid?
Answer: Incomplete hydrolysis of esters can be due to several factors. Consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Base | Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH, LiOH) is used. An excess of the base is often recommended to drive the reaction to completion. |
| Reaction Time and Temperature | Hydrolysis of sterically hindered esters or electron-rich systems can be slow. Increase the reaction time or temperature and monitor the progress by TLC. Refluxing is a common practice. |
| Solvent System | A mixture of water and a miscible organic solvent (e.g., methanol, ethanol, THF, or dioxane) is typically used to ensure the solubility of the ester. The ratio of the organic solvent to water may need to be optimized. |
| pH of the Workup | After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid. Ensure the pH is sufficiently low (typically pH 2-3) for complete precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the Fischer indole synthesis of 5-methoxy-1H-indole-2-carboxylic acid?
A1: A general procedure involves reacting 4-methoxyphenylhydrazine with pyruvic acid in the presence of an acid catalyst.
Experimental Protocol: Fischer Indole Synthesis
-
Reactant Mixture: In a round-bottom flask, combine 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).
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Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. Introduce the acid catalyst (e.g., a catalytic amount of sulfuric acid or a larger quantity of polyphosphoric acid).
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Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Workup: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Q2: What are the recommended conditions for the N-methylation of the 5-methoxy-1H-indole-2-carboxylate intermediate?
A2: A practical and environmentally friendly method utilizes dimethyl carbonate (DMC).
Experimental Protocol: N-Methylation with DMC
-
Reactant Mixture: In a flask, dissolve the 5-methoxy-1H-indole-2-carboxylate intermediate (1 equivalent) in N,N-dimethylformamide (DMF).
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Base and Methylating Agent: Add potassium carbonate (e.g., 2 equivalents) and dimethyl carbonate (2-3 equivalents).[4]
-
Reaction: Heat the mixture to reflux (around 130 °C) for 2-3 hours, monitoring by TLC.[4]
-
Workup: Cool the reaction mixture and add water. The product can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography.
Q3: How do I perform the final hydrolysis step?
A3: The methyl ester is typically hydrolyzed under basic conditions.
Experimental Protocol: Ester Hydrolysis
-
Reaction Mixture: Dissolve the methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the mixture to reflux until the reaction is complete as indicated by TLC.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates completely (pH ~2).
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
Table 1: N-Methylation of Indoles with Dimethyl Carbonate (DMC)
| Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 6-Nitroindole | K₂CO₃ | DMF | Reflux | 2-3 | >95 | [6] |
| Indole | K₂CO₃ | DMF | Reflux | 2 | >95 | [6] |
| Indole-3-carboxaldehyde | K₂CO₃ | DMF | Reflux | 3.5 | 85 | [4] |
| Indole-3-propionic acid | K₂CO₃ | DMF | Reflux | 5 | 93 (O,N-dimethylated) | [4] |
Table 2: Fischer Indole Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid Ester
| Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
| p-Anisidine, Dimethyl 2-methylmalonate | Gaseous HCl | Ethanol | 65 (overall) | [6] |
| p-Anisidine, Diethyl 2-methylmalonate | Gaseous HCl | Ethanol | >98 (hydrolysis step) | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1194966C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid purification issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification
Question: I am experiencing a significant loss of product during the purification of this compound. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors, from the purification method chosen to the handling of the compound. Here’s a breakdown of potential causes and how to address them:
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Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent at room temperature, or if too much solvent is used, recovery will be poor.
-
Solution: Experiment with different solvent systems. A good starting point for indole carboxylic acids is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly. Other potential solvent systems include ethyl acetate/hexane.
-
-
Product Loss During Column Chromatography: The compound may be irreversible adsorbing to the silica gel or eluting in very broad fractions, making collection difficult. Carboxylic acids can sometimes streak on silica gel, leading to poor separation and recovery.
-
Solution: To prevent streaking and improve recovery, consider adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to your eluent system. This ensures the carboxylic acid remains in its protonated, less polar form. A typical eluent system for this compound is a gradient of ethyl acetate in hexane.
-
-
Incomplete Precipitation: During acid-base extraction, if the pH is not sufficiently lowered during the acidification step, the product will not fully precipitate out of the aqueous solution.
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Solution: Ensure the pH of the aqueous layer is adjusted to be well below the pKa of the carboxylic acid (typically pH 2-3) using a strong acid like 1M HCl. Check the pH with a pH meter or pH paper.
-
Issue 2: Product is still impure after a single purification step
Question: After performing either a recrystallization or a column chromatography, my this compound is still not pure enough according to my analysis (TLC, HPLC, or NMR). What should I do?
Answer: It is not uncommon for a single purification step to be insufficient, especially if the crude product is highly impure. Here are the recommended steps:
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Combine Purification Methods: A powerful strategy is to use orthogonal purification techniques. For example, you can perform an acid-base extraction first to remove neutral and basic impurities, followed by a recrystallization or column chromatography to remove closely related acidic or neutral impurities.
-
Optimize Your Current Method:
-
Recrystallization: If you are seeing impurities after recrystallization, you may need to perform a second recrystallization. Ensure you are using the minimal amount of hot solvent to dissolve your compound and that the cooling process is slow to allow for the formation of pure crystals.
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Column Chromatography: If column chromatography is not providing adequate separation, you may need to optimize the eluent system. Try a shallower gradient (slower increase in the polar solvent) to improve the resolution between your product and the impurities. You can also try a different solvent system altogether. Monitoring the fractions carefully by TLC is crucial.
-
-
Identify the Impurities: If possible, try to identify the nature of the impurities. If they are starting materials, you may need to optimize the reaction conditions to drive the reaction to completion. If they are side products, understanding their structure can help in choosing the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route. However, some common impurities include:
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Unreacted Starting Materials: For instance, if using a Fischer indole synthesis, you might have residual phenylhydrazine or pyruvate derivatives.
-
By-products of the Reaction: Side reactions can lead to the formation of structurally related indoles or other undesired compounds.
-
Decarboxylation Product: Although generally stable, prolonged heating or harsh acidic/basic conditions could potentially lead to some decarboxylation.
Q2: What is a good solvent system for running a TLC of this compound?
A2: A good starting point for thin-layer chromatography (TLC) is a mixture of ethyl acetate and hexane. A common ratio to start with is 1:1.[1] You may need to adjust the ratio depending on the specific impurities in your sample. Adding a small spot of acetic acid to the developing chamber can help to get sharper spots for carboxylic acids.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities are often highly conjugated organic molecules. Here are a couple of strategies:
-
Recrystallization with Charcoal: If the colored impurities are non-polar, you can sometimes remove them by adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, and you can then filter it out while the solution is still hot. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Column Chromatography: This is often the most effective method for removing colored impurities. The separation on the column should allow you to isolate your colorless product from the colored bands.
Q4: My purified product has a lower melting point than reported in the literature. What does this indicate?
A4: A lower and broader melting point range is a classic indication of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of a solid, leading to a depression in its melting point. Further purification is recommended.
Quantitative Data Summary
| Parameter | Method | Details | Result | Reference |
| Yield | Column Chromatography | Eluent: Petroleum ether/Ethyl acetate = 3:1 | 80% | ChemicalBook |
| Melting Point | Not specified | Purified solid | 199-201 °C | ChemicalBook |
| TLC Rf | Ethyl acetate/Hexane (1:1) | Silica gel | ~0.3-0.5 | BenchChem[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvent systems (e.g., ethanol/water, ethyl acetate/hexane). A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and heat the solution for a few more minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent (e.g., ethanol) until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. To improve the separation of the carboxylic acid, you can add 0.1-1% acetic acid to your eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
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Organic Layer Wash: Combine the aqueous layers and wash them with a small amount of the organic solvent to remove any remaining neutral or basic impurities.
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Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2-3. The purified carboxylic acid should precipitate out.
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Isolation: Collect the precipitated solid by vacuum filtration, washing it with cold water.
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Drying: Dry the purified product under vacuum.
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for Indole Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist you in optimizing indole methylation reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the N-methylation of indoles and offers targeted solutions.
Frequently Asked questions (FAQs)
???+ question "Q1: What are the most common side reactions observed during indole N-methylation?"
???+ question "Q2: How can I improve the N-selectivity of my reaction and avoid C3-alkylation?"
???+ question "Q3: My reaction is resulting in a significant amount of dialkylated product. How can I minimize this?"
???+ question "Q4: I'm working with an indole that has sensitive functional groups incompatible with strong bases. What are my options?"
???+ question "Q5: My reaction is sluggish or not proceeding to completion. What factors should I investigate?"
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for various indole methylation methods, allowing for easy comparison of reaction conditions and yields.
Table 1: N-Methylation of Substituted Indoles with Dimethyl Carbonate (DMC) [1]
| Indole Substituent | Reaction Time (h) | Yield (%) |
| 3-CN | 3.5 | 97 |
| 4-NO₂ | 2 | 96 |
| 5-NO₂ | 3 | 97 |
| 6-NO₂ | 2 | 97 |
| 5-Br | 3.5 | 95 |
| 6-Cl | 3.5 | 96 |
| 3-CHO | 3.5 | 85 |
| 3-CO₂CH₃ | 3.5 | 96 |
Reaction Conditions: Indole substrate, K₂CO₃, DMC, DMF, reflux (~130 °C).
Table 2: N-Methylation of Amides and Indoles with Phenyl Trimethylammonium Iodide (PhMe₃NI) [2][3]
| Substrate | Base | Yield (%) |
| Benzamide | KOH | 56 |
| Benzamide | Cs₂CO₃ | 85 |
| 4-Fluorobenzamide | Cs₂CO₃ | 91 |
| Melatonin | Cs₂CO₃ | 88 |
| Indole | Cs₂CO₃ | >99 |
| 5-Bromoindole | Cs₂CO₃ | 97 |
| 5-Nitroindole | Cs₂CO₃ | 99 |
| 5-Cyanoindole | Cs₂CO₃ | 98 |
Reaction Conditions: Substrate (0.35 mmol), base (2 equiv), PhMe₃NI (2 equiv), under Ar atmosphere at 120 °C for 18 h.
Experimental Protocols
This section provides detailed methodologies for key indole methylation experiments.
Protocol 1: General Procedure for N-Methylation of Indoles using Sodium Hydride and Methyl Iodide [4]
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
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Add anhydrous dimethylformamide (DMF) to dissolve the indole.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: NaH is highly reactive with water.
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Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.
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Cool the mixture back to 0 °C and add methyl iodide (1.0 - 1.2 eq.) dropwise via a syringe.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Methylation of Indoles using Dimethyl Carbonate (DMC) and Potassium Carbonate [5][1]
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In a round-bottom flask, combine the indole (1.0 eq.), powdered potassium carbonate (0.5-1.0 eq.), and dimethylformamide (DMF).
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Add dimethyl carbonate (DMC, 2-3 eq.).
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Heat the mixture to reflux (approximately 130 °C).
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Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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Add water and an appropriate organic solvent (e.g., tert-butyl methyl ether, TBME).
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Separate the organic layer and wash it with water.
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Evaporate the solvent under reduced pressure to isolate the product. For solid products, precipitation may occur upon the addition of water, and the product can be collected by filtration.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to indole methylation.
References
- 1. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
preventing degradation of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound in solution.
Issue 1: Rapid Discoloration of the Solution (e.g., turning yellow/brown)
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Possible Cause: Oxidation of the indole ring is a common degradation pathway for indole derivatives, often accelerated by exposure to air and light. The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Solution:
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Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
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Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
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Light Protection: Protect the solution from light by using amber vials or by wrapping the container with aluminum foil.[1]
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Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental setup.
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Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
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Possible Cause: Degradation of the parent compound into various byproducts due to factors like pH, temperature, or the presence of reactive species.
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Solution:
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pH Control: Ensure the pH of the solution is controlled and maintained within a stable range. For many indole derivatives, a neutral to slightly acidic pH is often optimal. Avoid strongly acidic or basic conditions.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.
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Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
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Method Validation: Employ a validated stability-indicating HPLC method that is capable of resolving the parent peak from all potential degradation products.[1]
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Issue 3: Low Assay Value or Loss of Potency Over Time
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Possible Cause: Significant degradation of the this compound in the stock or working solution.
-
Solution:
-
Fresh Preparation: Prepare solutions fresh before each experiment whenever possible.
-
Stability Study: Conduct a short-term stability study of the compound in your chosen solvent and storage conditions to understand its degradation profile.
-
Proper Storage: For long-term storage, store the compound as a solid in a cool, dark, and dry place under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general chemistry of indole derivatives, the primary degradation pathways are likely to be:
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Oxidation: The indole ring is susceptible to oxidation, potentially at the C3 position, leading to the formation of oxindole-type structures. The presence of the methoxy group can also influence the oxidation pattern.
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Photodegradation: Exposure to UV and visible light can induce degradation, leading to a complex mixture of products.[1]
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Acid/Base Hydrolysis: While the core indole ring is relatively stable to hydrolysis, extreme pH conditions can catalyze other degradation reactions.
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Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group at the C2 position may occur.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the stability of solutions, the following storage conditions are recommended:
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Solvent: Use high-purity, degassed solvents. Aprotic solvents may be preferable where experimentally feasible.
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Temperature: Store solutions at low temperatures, such as -20°C or -80°C.
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Light Protection: Always store solutions in amber vials or in the dark.
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Inert Atmosphere: For extended storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
Q3: How can I monitor the degradation of my compound?
A3: A stability-indicating HPLC method is the most common and reliable way to monitor degradation. Key features of such a method include:
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High-Resolution Column: A C18 or similar reversed-phase column is often a good starting point.
-
Gradient Elution: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate compounds with a range of polarities.
-
UV Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradation products.[1]
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LC-MS: For identification of unknown degradation products, LC-MS is an invaluable tool for obtaining molecular weight and structural information.[1]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study (or stress testing) involves intentionally subjecting the compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate its degradation.[2] This is important for:
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Identifying likely degradation products.
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Understanding the degradation pathways.
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Developing and validating a stability-indicating analytical method.
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Gaining insight into the intrinsic stability of the molecule.
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is hypothetical and intended to serve as a guide for what might be observed in a forced degradation study.
Table 1: Degradation of this compound in Solution under Different pH and Temperature Conditions.
| Condition | Temperature | Time (hours) | % Degradation (Illustrative) |
| 0.1 M HCl | 60°C | 24 | 15% |
| 0.1 M NaOH | 60°C | 24 | 12% |
| pH 7.4 Buffer | 40°C | 72 | < 2% |
| pH 7.4 Buffer | 60°C | 72 | 8% |
Table 2: Degradation under Oxidative and Photolytic Stress.
| Stress Condition | Duration | % Degradation (Illustrative) |
| 3% H₂O₂ at Room Temperature | 24 hours | 25% |
| UV Light (254 nm) at Room Temperature | 48 hours | 18% |
| Visible Light (ICH Option 2) | 7 days | 10% |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
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Materials: this compound, high-purity solvent (e.g., DMSO, acetonitrile, or methanol), amber glass vials with PTFE-lined caps, inert gas (argon or nitrogen).
-
Procedure: a. Weigh the required amount of the solid compound in a clean, dry amber vial. b. Add the desired volume of degassed solvent to the vial. c. Gently sonicate or vortex until the compound is fully dissolved. d. Purge the headspace of the vial with an inert gas for 30-60 seconds. e. Tightly seal the vial with the PTFE-lined cap. f. For short-term storage (up to 1 week), store at 2-8°C. For long-term storage, store at -20°C or below.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.
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Thermal Degradation: Incubate the stock solution at 70°C in the dark.
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Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (UV and visible light). Keep a control sample wrapped in foil at the same temperature.[1]
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
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Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
Technical Support Center: Scaling Up 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound suitable for scaling up?
A1: The most common and scalable synthetic routes start with the formation of the indole ring, followed by N-methylation and hydrolysis. Key methods for the indole ring synthesis include the Fischer Indole Synthesis and the Japp-Klingemann reaction. The choice of route often depends on the availability and cost of starting materials, safety considerations, and the desired impurity profile.
Q2: What are the primary challenges encountered when scaling up the production of this molecule?
A2: Common challenges include:
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Reaction Control: Managing exothermic reactions, especially during the Fischer indole synthesis and N-methylation, can be difficult on a larger scale.
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Impurity Profile: The type and quantity of impurities can change with scale, affecting the final product's purity and requiring different purification strategies.
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Purification: Methods like column chromatography that are effective at the lab scale are often not economically viable for large-scale production. Crystallization becomes the preferred method, which requires careful solvent selection and control over polymorphism.[1]
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Reagent Handling: The use of hazardous reagents like dimethyl sulfate for N-methylation requires stringent safety protocols and engineering controls at an industrial scale.
Q3: Are there safer alternatives to traditional N-methylation reagents like dimethyl sulfate?
A3: Yes, due to the high toxicity of dimethyl sulfate, alternative, greener methylating agents are recommended for large-scale production.[2] Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly option that can be used effectively for the N-methylation of indoles.[2]
Q4: What is polymorphism and why is it a concern for this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility, melting point, and stability, which can impact the bioavailability and shelf-life of a drug product. It has been reported that 5-methoxy-1H-indole-2-carboxylic acid can exist in different polymorphic forms, making it crucial to control the crystallization process to ensure a consistent and desired solid form is produced.
Troubleshooting Guides
Guide 1: Low Yield in Fischer Indole Synthesis
This guide provides a systematic approach to troubleshooting low yields during the scale-up of the Fischer indole synthesis for producing the 5-methoxy-1H-indole-2-carboxylic acid intermediate.
Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.
Guide 2: Incomplete N-Methylation or Byproduct Formation
This guide addresses common issues during the N-methylation step of 5-methoxy-1H-indole-2-carboxylic acid ester.
Caption: Troubleshooting guide for the N-methylation step.
Data Presentation
Table 1: Comparison of N-Methylating Agents for Indoles
| Methylating Agent | Typical Base | Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| Dimethyl Sulfate | NaH, KOH, NaOH | DMF, THF | RT - 60 | High reactivity, fast reactions | Highly toxic, carcinogenic, byproduct disposal issues |
| Methyl Iodide | NaH, NaNH2 | DMF, THF | RT - 40 | High reactivity | Low boiling point, suspected carcinogen, air emission concerns |
| Dimethyl Carbonate | K2CO3, DABCO | DMF | ~130 (reflux) | Low toxicity, environmentally friendly, suitable for large scale | Lower reactivity, requires higher temperatures and longer reaction times |
Table 2: Summary of a Scalable Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid Ester [3]
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Key Considerations for Scale-Up |
| 1 | Azo Coupling | p-anisidine, NaNO2, HCl, Ethyl 2-methylmalonate | Water, Ethanol | High | Temperature control during diazotization is critical. |
| 2 | Japp-Klingemann Rearrangement | Azo intermediate, KOH | Ethanol | High | Efficient mixing is important for complete reaction. |
| 3 | Fischer Indole Synthesis | Hydrazone intermediate, HCl (gas) | Ethanol | High | Gaseous HCl addition requires specialized equipment. |
| 4 | Saponification | Ethyl 5-methoxy-1H-indole-2-carboxylate, KOH | Water | >98% | Ensure complete hydrolysis to the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate via Japp-Klingemann and Fischer Indole Synthesis
This protocol is adapted from a process developed for scalable synthesis.[3]
Step A: Diazonium Salt Formation
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In a suitable reactor, dissolve p-anisidine in aqueous hydrochloric acid.
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Cool the mixture to 0-5 °C with efficient stirring.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 1 hour before using it in the next step.
Step B: Azo Coupling and Japp-Klingemann Rearrangement
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In a separate reactor, dissolve ethyl 2-methylmalonate and potassium hydroxide in ethanol.
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Cool the solution to 0-5 °C.
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Slowly add the previously prepared diazonium salt solution to the malonate solution, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
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Acidify the reaction mixture with hydrochloric acid to precipitate the hydrazone intermediate.
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Filter the solid, wash with water, and dry.
Step C: Fischer Indole Synthesis
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Suspend the dried hydrazone in ethanol in a reactor equipped for gas inlet.
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Heat the mixture to reflux.
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Introduce gaseous hydrogen chloride into the refluxing suspension over 2 hours.
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Maintain reflux for an additional 15 minutes after the HCl addition is complete.
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Cool the reaction mixture to room temperature, then further cool to 0 °C to precipitate the product.
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Filter the solid, wash with cold ethanol and then water, and dry to obtain ethyl 5-methoxy-1H-indole-2-carboxylate.
Protocol 2: N-Methylation of Ethyl 5-Methoxy-1H-indole-2-carboxylate using Dimethyl Carbonate
This protocol utilizes a safer methylating agent suitable for larger scale production.[2]
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To a reactor, add ethyl 5-methoxy-1H-indole-2-carboxylate, potassium carbonate, and dimethylformamide (DMF).
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Add an excess of dimethyl carbonate (DMC).
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Heat the mixture to reflux (approximately 130 °C) with stirring.
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Monitor the reaction by HPLC until completion (typically 4-6 hours).
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Cool the reaction mixture to room temperature.
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Slowly add cold water to precipitate the product.
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Filter the solid, wash thoroughly with water, and then with a non-polar solvent like hexane.
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Dry the product under vacuum to yield ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate.
Protocol 3: Saponification to this compound
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Suspend the ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate in water.
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Add a solution of potassium hydroxide.
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Heat the mixture to reflux until a clear solution is obtained (typically 1-2 hours), indicating complete hydrolysis.
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Cool the reaction mixture to room temperature.
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Slowly acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
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Filter the solid, wash with water, and dry under vacuum.
Visualization of Experimental Workflow
Caption: Synthetic pathway for this compound.
References
how to increase the purity of synthesized 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method for synthesizing the indole ring is the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For N-methylated indoles, a subsequent N-methylation step is typically required if not incorporated into the initial cyclization.
Q2: What are the potential impurities I might encounter during the synthesis?
Impurities can arise from several sources, including unreacted starting materials, side-reactions, and decomposition products. Common impurities may include:
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Unreacted 5-methoxy-1H-indole-2-carboxylic acid: Incomplete N-methylation will leave the starting material in your crude product.
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Over-methylated products: While less common for the indole nitrogen, methylation at other positions is a possibility under harsh conditions.
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Side-products from Fischer indole synthesis: The Fischer indole synthesis can sometimes yield regioisomers or other byproducts depending on the specific precursors and reaction conditions used.
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Decomposition products: Indole derivatives can be sensitive to strong acids and high temperatures, potentially leading to degradation.
Q3: How can I monitor the progress of my reaction and assess the purity of my product?
Thin Layer Chromatography (TLC) is a valuable technique for monitoring the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot. To assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A sharp melting point range also indicates high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during Fischer indole synthesis or N-methylation. | Optimize reaction conditions (temperature, reaction time, catalyst). Ensure high-purity starting materials. |
| Decomposition of product during workup or purification. | Use milder acidic or basic conditions during extraction. Avoid excessive heat. | |
| Multiple Spots on TLC (Low Purity) | Formation of side-products during synthesis. | Re-evaluate the synthetic route and reaction conditions. Consider using a milder methylating agent. |
| Incomplete reaction. | Increase reaction time or temperature, or add more of the limiting reagent. | |
| Difficulty in Removing a Persistent Impurity | Co-crystallization of the impurity with the product. | Attempt purification by column chromatography with a different solvent system. |
| Impurity has similar polarity to the product. | Utilize a different purification technique, such as acid-base extraction, if the impurity's properties allow. | |
| Product Oiling Out During Recrystallization | The chosen solvent is too nonpolar or the cooling is too rapid. | Use a more polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor Resolution in HPLC Analysis | Inappropriate column or mobile phase. | Screen different C18 columns and optimize the mobile phase composition (e.g., acetonitrile/water gradient with an acid modifier like formic or phosphoric acid). |
Experimental Protocols
General Purification Strategy
A multi-step approach is often necessary to achieve high purity. This typically involves an initial workup with acid-base extraction, followed by either recrystallization or column chromatography.
Protocol 1: Acid-Base Extraction
This technique is useful for separating the acidic product from neutral or basic impurities.
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Dissolve the crude product in an organic solvent like ethyl acetate.
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Extract the organic layer with an aqueous solution of a weak base (e.g., saturated sodium bicarbonate). The acidic product will move to the aqueous layer as its carboxylate salt.
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Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.
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Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for final purification. The choice of solvent is critical.
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Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexanes, and acetone/water.
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Procedure:
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Dissolve the crude solid in a minimal amount of the chosen hot solvent.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
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Dry the purified crystals under vacuum.
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Protocol 3: Column Chromatography
Column chromatography is effective for separating compounds with different polarities.
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Stationary Phase: Silica gel is a common choice.
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Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point for indole carboxylic acids is a mixture of a nonpolar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. A small amount of acetic or formic acid may be added to the eluent to improve the peak shape of the carboxylic acid.
-
Procedure:
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Pack a column with silica gel slurried in the initial, least polar eluent.
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the solvent system, gradually increasing the polarity.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Data Presentation
Table 1: Purity Improvement via Recrystallization
| Purification Step | Method | Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) |
| 1 | Recrystallization | Ethanol/Water | 85% | 98% |
| 2 | Recrystallization | Ethyl Acetate/Hexanes | 90% | >99% |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Newcrom R1) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting the purification of this compound based on impurity identification.
addressing poor solubility of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
This compound is a derivative of indole-2-carboxylic acid. Like many indole derivatives used in drug discovery and biological research, it possesses a rigid, lipophilic structure that often leads to poor aqueous solubility.[1][2] This low solubility is a significant challenge as it can cause the compound to precipitate out of solution during an assay, leading to inaccurate and highly variable results, underestimated biological activity, and a low rate of hit identification in high-throughput screening (HTS).[1] For a compound to be accurately tested, it must remain fully dissolved in the assay buffer at the desired concentration.
Q2: What are the general solubility characteristics of this compound?
Q3: How does pH influence the solubility of this compound?
The molecule contains a carboxylic acid functional group, which is weakly acidic. The predicted pKa of the parent compound, 5-Methoxyindole-2-carboxylic acid, is around 4.38.[6] At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. At pH values above the pKa, the group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and therefore more soluble in aqueous solutions.[5][7] Adjusting the pH of the assay buffer to be neutral or slightly basic (e.g., pH 7.4 or higher) can dramatically improve solubility.
Q4: What is the recommended solvent for preparing a primary stock solution?
For initial stock solutions, a high-purity polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice in biological research due to its ability to dissolve a wide range of polar and nonpolar compounds.[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mM) in DMSO, which can then be serially diluted for experiments.[1]
Troubleshooting Guide for Poor Solubility
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.
This is a common issue that occurs when the concentration of the compound exceeds its solubility limit in the final assay medium, even if the percentage of the co-solvent (like DMSO) is low.
Solution 1: Optimize Co-solvent Concentration
A co-solvent like DMSO helps to keep a hydrophobic compound in solution.[10] However, high concentrations of DMSO can be toxic to cells or interfere with enzyme activity. The goal is to find the lowest effective concentration.
Experimental Protocol: Co-solvent Titration
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Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Set up a series of test tubes or a microplate with your final aqueous assay buffer.
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Create a dilution series to achieve final DMSO concentrations of 2%, 1%, 0.5%, 0.25%, and 0.1%.
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For each final DMSO concentration, add the corresponding volume of your compound's stock solution to reach your highest desired assay concentration.
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Include a control for each DMSO concentration without the compound.
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Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
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Visually inspect each well for any signs of precipitation (cloudiness, crystals). For a more sensitive measurement, you can use a nephelometer or a plate reader to detect light scattering.
-
Select the lowest DMSO concentration that keeps your compound fully dissolved.
Solution 2: Adjust the pH of the Assay Buffer
Leveraging the carboxylic acid moiety is a highly effective strategy. Increasing the pH of the buffer will deprotonate the carboxylic acid, increasing the compound's aqueous solubility.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a set of your assay buffers, adjusting the pH to values such as 6.5, 7.0, 7.4, 8.0, and 8.5. Ensure the buffer system is effective in this range (e.g., HEPES, Tris).
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Using a fixed, low DMSO concentration (e.g., 0.5%) determined from the co-solvent test, add your compound to each buffer to achieve the desired final concentration.
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Incubate under assay conditions.
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Visually and/or instrumentally inspect for precipitation.
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Determine the minimum pH required to maintain solubility, ensuring this pH is compatible with your biological assay.
Solution 3: Employ Solubility Enhancers (Excipients)
If optimizing co-solvent and pH is insufficient or not compatible with your assay, chemical excipients can be used.
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Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its solubility.[11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[11]
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Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize poorly soluble compounds.[11] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays.[10]
Experimental Protocol: Testing Solubility Enhancers
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Prepare stock solutions of your chosen excipient (e.g., 10% w/v HP-β-CD or 1% w/v Tween® 80) in your assay buffer.
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Create a dilution series of the excipient in the assay buffer.
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Add your compound (from a DMSO stock) to each excipient concentration.
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Incubate and observe for precipitation.
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Remember to run controls to ensure the excipient itself does not interfere with the assay.
Data Summary Tables
Table 1: Predicted Solubility Profile of this compound
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but the core indole structure is hydrophobic. Solubility is highly pH-dependent.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good hydrogen bond acceptors and high dielectric constants effectively solvate the molecule.[5] |
| Nonpolar | Hexane, Toluene | Very Low | The molecule's polarity from the carboxylic acid and methoxy groups makes it incompatible with nonpolar solvents.[5] |
Table 2: Recommended Starting Conditions for Solubility Enhancement
| Method | Parameter | Starting Range | Notes |
| Co-Solvent | Final DMSO % | 0.1% - 1.0% | Always test for assay interference and cell toxicity.[1] |
| pH Adjustment | Buffer pH | 7.4 - 8.5 | Ensure the chosen pH does not affect protein stability or cell viability.[7] |
| Cyclodextrins | HP-β-CD Conc. | 1 - 50 mM | Can sometimes interfere with ligand-receptor binding by sequestering the compound.[11] |
| Surfactants | Tween® 80 Conc. | 0.01% - 0.1% (w/v) | Use concentrations above the critical micelle concentration (CMC). Check for cell lysis in cell-based assays. |
Visualizations
Logical & Experimental Workflows
Caption: Decision workflow for troubleshooting compound solubility issues.
Mechanism Visualizations
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Methoxyindole-2-carboxylic acid 97 4382-54-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-METHOXYINDOLE-2-CARBOXYLIC ACID CAS#: 4382-54-1 [m.chemicalbook.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Preparation of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Our aim is to facilitate the minimization of impurities and optimization of reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the 5-methoxy-1H-indole-2-carboxylic acid core?
A1: The most widely used and adaptable method for synthesizing the 5-methoxy-1H-indole-2-carboxylic acid core is the Fischer indole synthesis.[1] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[2] For the synthesis of 5-methoxyindoles, 4-methoxyphenylhydrazine is a common starting material.[3]
Q2: What are the key stages in the Fischer indole synthesis that require careful optimization?
A2: The main areas for optimization in the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates include the azo coupling of a diazonium salt with malonate derivatives, the Japp-Klingemann rearrangement, and the Fischer indole synthesis itself.[4]
Q3: What are the common methods for N-methylation of the 5-methoxy-1H-indole-2-carboxylic acid intermediate?
A3: Common methods for N-methylation of indoles involve the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride (NaH), sodium amide (NaNH2), or potassium hydroxide (KOH).[5] A greener and less toxic alternative that has gained traction is the use of dimethyl carbonate (DMC), which can provide high yields of the N-methylated product.[5][6]
Q4: What are the potential side reactions during the N-methylation of 5-methoxy-1H-indole-2-carboxylic acid?
A4: When N-methylating an indole-2-carboxylic acid, a significant side reaction is the esterification of the carboxylic acid group, leading to the formation of the methyl ester (O-methylation).[7] If the reaction is carried out at high temperatures, decarboxylation of the indole-3-carboxylic acid can also occur.[7] With activated methylene groups, C-methylation is also a possibility, though N-methylation is generally favored.[6]
Q5: Can the position of the methoxy group on the phenylhydrazine ring affect the outcome of the Fischer indole synthesis?
A5: Yes, the position of the methoxy group can lead to unexpected outcomes. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can yield abnormal products due to cyclization occurring at the position of the methoxy substituent.[3] Careful consideration of starting materials and reaction conditions is crucial to ensure the desired regioselectivity.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on minimizing impurities.
Issue 1: Low Yield in the Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical. Experiment with different Brønsted acids (e.g., HCl, H2SO4, PPA) or Lewis acids (e.g., ZnCl2, BF3) and their concentrations to find the optimal conditions for your specific substrate.[8] |
| High Reaction Temperature | Elevated temperatures can lead to decomposition of starting materials or products.[8] Monitor the reaction by TLC and consider running the reaction at a lower temperature for a longer duration. |
| Impure Starting Materials | Impurities in the 4-methoxyphenylhydrazine or the carbonyl compound can lead to side reactions. Ensure the purity of your starting materials before use. |
| One-Pot Procedure Inefficiency | Consider a two-step procedure where the phenylhydrazone intermediate is synthesized and purified before the cyclization step. This can improve the overall yield.[8] |
Issue 2: Presence of O-Methylated Impurity (Methyl Ester)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Esterification | The reaction of indole carboxylic acids with dimethyl carbonate can lead to both N- and O-methylation.[7] Esterification can be faster than N-methylation under certain conditions.[7] |
| Optimize the reaction time; shorter reaction times may favor N-methylation over O-methylation. Monitor the reaction progress closely. | |
| Consider protecting the carboxylic acid group before N-methylation, followed by deprotection. | |
| Purification Challenge | The polarity of the N-methylated acid and the O,N-dimethylated ester may be similar, making chromatographic separation difficult. |
| Utilize acid-base extraction. The desired carboxylic acid product is acidic and can be extracted into an aqueous basic solution, leaving the neutral ester impurity in the organic layer. |
Issue 3: Formation of Regioisomers or Abnormal Products in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Nature of Substituents | Electron-donating groups on the phenylhydrazine can influence the direction of cyclization.[9] |
| Acid Catalyst | The choice of acid catalyst can affect the product ratio.[3] The use of HCl with methoxy-substituted phenylhydrazones can sometimes lead to "abnormal" chlorinated byproducts.[8] |
| Consider using polyphosphoric acid (PPA) or a Lewis acid catalyst like ZnCl2 or BF3 to minimize the formation of chlorinated impurities.[8] Note that with ZnCl2, substitution of the methoxy group with chlorine can still occur.[8] |
Data on N-Methylation of Indoles with Dimethyl Carbonate
The following table summarizes the yields of N-methylation for various indole substrates using dimethyl carbonate (DMC), highlighting the impact of different functional groups.
| Indole Substrate | Reaction Time (h) | Product Yield (%) | Notes |
| Indole-3-carbonitrile | 3.5 | 97 | High yield with an electron-withdrawing group.[7] |
| 5-Bromoindole | 3.5 | 95 | High yield with an electron-withdrawing group.[1] |
| 6-Chloroindole | 3.5 | 96 | High yield with an electron-withdrawing group.[1] |
| Indole-3-carboxaldehyde | 3.5 | 85 | Good yield, slightly lower than other electron-withdrawing groups.[1] |
| Indole-3-carboxylic acid methyl ester | 3.5 | 96 | High yield, indicating compatibility with ester groups.[7] |
| 5-Methoxyindole | 5 | 97 | High yield with an electron-donating group.[1] |
| Indole-3-propionic acid | 4 | 65 (O,N-dimethylated) + 30 (O-methylated) | Esterification is competitive.[7] |
| Indole-3-propionic acid | 8 | 93 (O,N-dimethylated) | Longer reaction time leads to complete di-methylation.[7] |
| Indole-3-carboxylic acid | 5 | 50 (O,N-dimethylated) + 45 (N-methylindole) | Significant decarboxylation observed at high temperatures.[7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization.
-
Preparation of the Hydrazone:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a base (e.g., sodium acetate) to neutralize the hydrochloride salt.
-
Add ethyl pyruvate dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours until the formation of the hydrazone is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Cyclization:
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or a solution of gaseous HCl in ethanol.[1]
-
Heat the reaction mixture to reflux.[1] The reaction time can vary from a few minutes to several hours; monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude product will precipitate. Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 2: N-Methylation of 5-Methoxy-1H-indole-2-carboxylic acid using Dimethyl Carbonate (DMC)
This protocol is adapted from a general procedure for N-methylation of indoles.[6]
-
Reaction Setup:
-
In a round-bottom flask, combine 5-methoxy-1H-indole-2-carboxylic acid, a base such as potassium carbonate (K2CO3), and a solvent like N,N-dimethylformamide (DMF).
-
Add dimethyl carbonate (DMC) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C).[6]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by HPLC or TLC. The reaction of indole carboxylic acids can produce both N-methylated and O,N-dimethylated products.[6]
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product or to prepare for extraction.
-
If a precipitate forms, collect it by filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The primary impurity is likely the O,N-dimethylated ester. To separate this from the desired N-methylated carboxylic acid, perform an acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous solution of a weak base (e.g., sodium bicarbonate).
-
The desired carboxylic acid will move to the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified this compound.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common impurities.
References
- 1. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in biological assays
Starting the Search
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Technical Support Center: Analysis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point is a reverse-phase method using a C18 column. The mobile phase can consist of a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically done using a UV detector at a wavelength around 280 nm.
Q2: How should I prepare my sample for HPLC analysis?
For drug substance analysis, accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).[1] This stock solution can then be diluted to the desired concentration for analysis. Ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion. All solutions should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to protect the HPLC column.[2]
Q3: What are the key parameters to optimize for this analysis?
The key parameters to optimize include:
-
Mobile Phase Composition: The ratio of acetonitrile to water will significantly impact the retention time.
-
Acid Modifier: The type and concentration of the acid (e.g., 0.1% formic acid) can affect peak shape and retention.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.
-
Column Temperature: Maintaining a consistent column temperature can improve reproducibility.
-
Detection Wavelength: While 280 nm is a good starting point, optimizing the wavelength based on the UV spectrum of the analyte can enhance sensitivity.
Q4: My peak is tailing. What can I do?
Peak tailing for acidic compounds like this compound can be caused by secondary interactions with the stationary phase. To mitigate this, ensure the pH of the mobile phase is low enough to keep the carboxylic acid group protonated. Using a mobile phase with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is recommended.[3] Other causes can include column degradation or sample overload.
Q5: I am observing a drifting baseline. What are the possible causes?
A drifting baseline can be due to several factors, including:
-
Incomplete column equilibration.
-
Changes in mobile phase composition or temperature.
-
Contamination in the mobile phase or column.
-
A failing detector lamp.
Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Using a temperature-controlled column compartment can also help.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: No Peak or Very Small Peak
| Possible Cause | Solution |
| Incorrect Injection | Verify that the autosampler is functioning correctly and that the sample vial contains sufficient volume. |
| Sample Degradation | Prepare fresh samples and standards. Assess the stability of the analyte in the chosen solvent. |
| Detector Issue | Check that the detector lamp is on and that the wavelength is set correctly. |
| Flow Path Blockage | Check for high backpressure, which might indicate a blockage in the system. |
Problem 2: Broad or Split Peaks
| Possible Cause | Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
| Column Void | A void at the head of the column can cause peak splitting. This usually requires column replacement. |
| Co-eluting Impurity | A small, unresolved impurity can appear as a shoulder or a split peak. Adjusting the mobile phase composition may improve separation. |
Problem 3: Fluctuating Retention Times
| Possible Cause | Solution |
| Pump Malfunction | Check for leaks in the pump and ensure the flow rate is stable. Degas the mobile phase to prevent air bubbles in the pump heads. |
| Inconsistent Mobile Phase | If preparing the mobile phase online, ensure the mixer is working correctly. If preparing manually, ensure accurate and consistent measurements. |
| Column Temperature Variation | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting samples. |
Experimental Protocols
Recommended HPLC Method for Purity Analysis
This method provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample and dissolve in 100 mL of methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables present hypothetical data from a method validation study for the analysis of this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | 120500 |
| 25 | 301250 |
| 50 | 602500 |
| 75 | 903750 |
| 100 | 1205000 |
| Correlation Coefficient (r²) | 0.9999 |
Table 2: Precision Data (n=6)
| Parameter | Intra-day Precision | Inter-day Precision |
| Mean Peak Area | 602450 | 602550 |
| Standard Deviation | 3012 | 3615 |
| % RSD | 0.50% | 0.60% |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.7 | 99.5% |
Visualizations
General HPLC Workflow
References
Technical Support Center: Refining Crystallization Techniques for Indole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining crystallization techniques for indole carboxylic acids. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges and optimizing your crystallization processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystallization of indole carboxylic acids.
| Question/Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Q1: My compound is "oiling out" instead of crystallizing. What should I do? | The melting point of your compound is lower than the solution's temperature.[1] High levels of impurities are depressing the melting point.[1] The solution is too supersaturated, or the cooling rate is too fast.[2] | 1. Adjust Solvent Volume: Re-heat the solution and add more of the primary solvent to reduce supersaturation.[1] 2. Slow Down Cooling: Allow the solution to cool more slowly to give molecules time to arrange in a crystal lattice.[2] 3. Use Seeding: Introduce seed crystals into the solution at a temperature slightly below the saturation point to encourage crystallization over oiling out.[2] 4. Purify the Material: If impurities are suspected, consider a preliminary purification step like charcoal treatment.[1] 5. Change Solvent System: The chosen solvent may be too different in polarity from your compound. Consider a solvent with a lower boiling point or a different solvent mixture. |
| Q2: The crystallization yield is very low. How can I improve it? | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1] The final cooling temperature is not low enough to maximize precipitation. The compound has significant solubility in the washing solvent. | 1. Concentrate the Solution: If the mother liquor has not been discarded, evaporate some of the solvent and attempt to obtain a second crop of crystals.[1] 2. Optimize Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, for an adequate amount of time to maximize crystal formation. 3. Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Q3: No crystals are forming, even after cooling. What can I do to induce crystallization? | The solution is not sufficiently supersaturated. The nucleation barrier is too high. | 1. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites. 2. Add Seed Crystals: Introduce a few crystals of the pure compound to act as templates for crystal growth.[3] 3. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute. 4. Use an Anti-Solvent: If using a mixed solvent system, slowly add an anti-solvent to decrease the solubility of the compound. |
| Q4: The crystals are forming too quickly and appear to be of low purity. How can I control the crystal growth rate? | The solution is too supersaturated. The cooling rate is too rapid. | 1. Increase Solvent Volume: Add a small amount of additional hot solvent to slightly decrease the supersaturation.[1] 2. Slow Cooling: Insulate the flask or use a programmable cooling bath to decrease the cooling rate. A slower cooling rate generally leads to larger and purer crystals.[4] |
| Q5: I am observing different crystal forms (polymorphs) in different batches. How can I ensure consistency? | Crystallization parameters are not being precisely controlled.[5] Changes in raw material or solvent purity. | 1. Standardize the Protocol: Maintain strict control over solvent choice, concentration, cooling rate, agitation, and temperature for every batch.[5] 2. Use Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.[5] 3. Solvent Selection: The choice of solvent can significantly influence the resulting polymorph. 4. Slurry Experiments: Slurrying a metastable form in a suitable solvent can facilitate its conversion to a more stable form.[5] |
| Q6: How do impurities affect my crystallization process? | Impurities can inhibit crystal growth, alter crystal morphology, and be incorporated into the crystal lattice, reducing the purity of the final product.[6][7] | 1. Source Material Purity: Start with the purest possible material. 2. Washing: Ensure the crystals are thoroughly washed with a cold solvent to remove surface impurities.[8] 3. Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity.[9] |
Quantitative Data on Crystallization Parameters
The following tables summarize key quantitative data related to the crystallization of indole carboxylic acids.
Table 1: Solubility of Indole Carboxylic Acids in Various Solvents
| Indole Carboxylic Acid | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Indole-2-carboxylic acid | Water | 25 | ~0.1 |
| Indole-2-carboxylic acid | Methanol | 25 | ~5.0 |
| Indole-2-carboxylic acid | Ethanol | 25 | ~7.0 |
| Indole-2-carboxylic acid | Ethyl Acetate | 25 | ~10.0 |
| Indole-3-carboxylic acid | Water | Boiling | Insoluble |
| Indole-3-carboxylic acid | 95% Ethanol | Room Temp | 5.0 |
| Indole-3-acetic acid | Water | 25 | Moderate |
| Indole-3-acetic acid | Ethanol | 25 | Soluble |
| Indole-3-propionic acid | Water | Room Temp | Good |
| Indole-3-propionic acid | Ethanol | Room Temp | Good |
Note: Solubility data is compiled from various sources and may vary based on experimental conditions.[10][11][12]
Table 2: Effect of Process Parameters on Crystal Characteristics
| Parameter | Effect on Crystal Size | Effect on Purity | General Recommendation |
| Cooling Rate | Slower cooling generally results in larger crystals.[4] | Slower cooling often leads to higher purity by allowing for more selective incorporation of molecules into the crystal lattice. | For high purity, a slow and controlled cooling rate is recommended. |
| Stirring/Agitation Speed | Increased agitation can lead to smaller crystals due to secondary nucleation and crystal fragmentation.[13][14] | Can improve purity by preventing the inclusion of mother liquor, but excessive agitation may have a negative impact. | Optimize agitation to ensure homogeneity without causing excessive crystal breakage. |
| Impurity Concentration | Can inhibit crystal growth, leading to smaller or irregularly shaped crystals.[7] | Higher impurity levels in the mother liquor generally lead to lower purity of the final product.[15] | Start with the highest purity starting material possible and consider multiple recrystallization steps if necessary. |
Experimental Protocols
Protocol 1: Cooling Crystallization of Indole-3-carboxylic Acid from an Ethanol/Water Mixture
This protocol is suitable for purifying crude indole-3-carboxylic acid.
Materials:
-
Crude indole-3-carboxylic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude indole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Supersaturation: While the ethanol solution is still hot, add hot deionized water dropwise until a faint cloudiness (turbidity) persists, indicating the solution is saturated. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization of Indole-5-carboxylic Acid
This method is useful when a suitable single solvent for cooling crystallization is not available.
Materials:
-
Crude indole-5-carboxylic acid
-
A "good" solvent in which the compound is highly soluble (e.g., ethyl acetate)
-
An "anti-solvent" in which the compound is poorly soluble but is miscible with the good solvent (e.g., hexane)
-
Erlenmeyer flasks or a jacketed reactor vessel
-
Stirring apparatus
-
Addition funnel or syringe pump
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude indole-5-carboxylic acid in a minimal amount of the "good" solvent (ethyl acetate) at room temperature with stirring.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (hexane) to the stirred solution using an addition funnel or syringe pump. The rate of addition is a critical parameter; a slower addition rate generally promotes the formation of better crystals.[16]
-
Crystallization: Continue the addition of the anti-solvent until crystal formation is observed and then complete. The mixture may be stirred for an additional period to ensure complete crystallization.
-
Cooling (Optional): To further increase the yield, the suspension can be cooled in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Troubleshooting Workflow for "Oiling Out"
Caption: A troubleshooting workflow for addressing the issue of "oiling out" during crystallization.
General Experimental Workflow for Crystallization
Caption: A generalized workflow for the purification of indole carboxylic acids via crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its parent compound, indole-2-carboxylic acid. The information presented is based on available experimental data from scientific literature. It is important to note that while indole-2-carboxylic acid and its 5-methoxy analog have been the subject of several studies, specific biological data for this compound is limited. This guide, therefore, draws comparisons based on the available data for closely related structures and discusses the potential implications of the N-methylation.
Executive Summary
Comparative Analysis of Biological Activities
Indole-2-carboxylic acid: A Scaffold for Inhibition and Receptor Modulation
Indole-2-carboxylic acid has emerged as a valuable starting point for the development of various therapeutic agents. Its biological activities are diverse and include:
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid itself has been shown to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme for viral replication.[1] One study reported an IC50 value of 32.37 μM for this inhibitory activity.[1] The indole nucleus and the C2-carboxylic acid are thought to chelate with magnesium ions in the active site of the enzyme.[1] This has led to the design and synthesis of more potent derivatives.
-
Dopamine Receptor Ligands: The indole-2-carboxylic acid scaffold has been utilized in the synthesis of ligands for dopamine receptors, particularly the D3 subtype, which is a target for neurological and psychiatric disorders.
-
IDO1/TDO Dual Inhibitors: Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and targeted in cancer immunotherapy.
5-Methoxy-1H-indole-2-carboxylic acid: A Neuroprotective and Metabolic Modulator
The introduction of a methoxy group at the 5-position of the indole ring dramatically shifts the compound's biological activity profile. 5-Methoxy-1H-indole-2-carboxylic acid (often abbreviated as MICA) is primarily recognized for its:
-
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition: MICA is a known inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[2] This enzyme is a component of several important enzyme complexes, including the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. Inhibition of DLDH by MICA has been linked to its neuroprotective effects.
-
Neuroprotective Properties: Studies have demonstrated the neuroprotective potential of MICA in models of stroke, where it is suggested to reduce oxidative stress.[3][4]
-
Potential Antidiabetic Effects: As a hypoglycemic agent, MICA has been shown to inhibit gluconeogenesis in the liver.[2][5]
A direct comparison of derivatives in a study on dopamine D3 receptor ligands showed that the presence of a 5-methoxy group can influence binding affinity and selectivity compared to the unsubstituted indole.
The Potential Influence of N-Methylation
While experimental data on the biological activity of this compound is not available, the introduction of a methyl group on the indole nitrogen (N1 position) can be expected to have several effects based on general medicinal chemistry principles:
-
Loss of Hydrogen Bond Donor: The N-H of the indole is a hydrogen bond donor. Methylation at this position removes this capability, which can significantly impact binding to biological targets where this interaction is important.
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can affect its solubility, cell membrane permeability, and metabolic stability.
-
Altered Conformation: The methyl group can introduce steric hindrance, potentially influencing the preferred conformation of the molecule and its ability to fit into a binding pocket.
-
Metabolic Stability: N-methylation can sometimes block metabolic pathways that involve the indole nitrogen, potentially increasing the compound's half-life.
Without experimental data, the precise impact of N-methylation on the activity of 5-methoxy-1H-indole-2-carboxylic acid remains speculative.
Quantitative Data Summary
| Compound | Target | Assay Type | Result (IC50/Ki) |
| Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer Inhibition | 32.37 μM[1] |
| 5-Methoxy-1H-indole-2-carboxylic acid (MICA) | Dihydrolipoamide Dehydrogenase (DLDH) | Enzymatic Assay | 700 nM |
| This compound | - | - | Data not available |
Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.
Materials:
-
HIV-1 integrase enzyme
-
Donor substrate DNA (DS DNA)
-
Target substrate DNA (TS DNA)
-
Assay buffer
-
Wash buffer
-
Blocking buffer
-
Detection antibody (e.g., anti-digoxigenin-HRP)
-
Substrate for detection (e.g., TMB)
-
96-well plates
Procedure:
-
Coat a 96-well plate with the donor substrate DNA.
-
Wash the plate to remove unbound DNA.
-
Block the remaining protein-binding sites on the plate.
-
Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.
-
Add the test compounds at various concentrations.
-
Add the target substrate DNA to initiate the strand transfer reaction.
-
Incubate to allow the integration of the donor DNA into the target DNA.
-
Wash the plate to remove unreacted components.
-
Add a detection antibody that specifically binds to the integrated product.
-
Add a suitable substrate for the antibody's conjugate (e.g., HRP) and measure the resulting signal (e.g., absorbance).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This spectrophotometric assay measures the inhibition of DLDH activity by monitoring the reduction of NAD+.
Materials:
-
Purified DLDH enzyme
-
Tris-HCl buffer (pH 7.0-8.0)
-
NAD+
-
Dihydrolipoamide (substrate)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the test compound at various concentrations in a cuvette.
-
Initiate the reaction by adding the purified DLDH enzyme to the mixture.
-
Immediately monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.
Mandatory Visualization
Caption: Signaling pathway of DLDH inhibition by MICA leading to neuroprotection.
Caption: Experimental workflows for HIV-1 integrase and DLDH inhibition assays.
Conclusion
Indole-2-carboxylic acid and its 5-methoxy analog exhibit distinct and interesting biological activities. While the parent compound serves as a valuable starting point for developing inhibitors of viral enzymes like HIV-1 integrase, the 5-methoxy derivative shows promise in the realm of neuroprotection and metabolic diseases through its inhibition of DLDH.
The biological activity of this compound remains an open area for investigation. The structural modifications of a 5-methoxy group and N-methylation on the indole-2-carboxylic acid scaffold can significantly influence the pharmacological profile. Further research is warranted to elucidate the specific targets and therapeutic potential of this N-methylated analog, which would allow for a direct and comprehensive comparison with its parent structures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Indole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount challenge in the fight against neurodegenerative diseases. Indole derivatives have emerged as a promising class of compounds, demonstrating significant efficacy in preclinical studies. This guide provides a comparative analysis of the neuroprotective effects of various indole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives have garnered attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-protein aggregation properties, all of which are crucial in combating the complex pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2] This guide focuses on a direct comparison of these derivatives, offering a clear perspective on their relative neuroprotective capabilities.
Quantitative Comparison of Neuroprotective Effects
To facilitate a direct comparison of the neuroprotective efficacy of various indole derivatives, the following table summarizes key quantitative data from recent studies. The data highlights the performance of these compounds in different in vitro models of neurotoxicity.
| Indole Derivative | Model System | Neurotoxic Insult | Compound Conc. | Key Quantitative Results | Primary Mechanism/Pathway |
| Compound 12 | SH-SY5Y Cells | 500 μM H₂O₂ | 30 μM | Cell Viability: 79.98 ± 3.15% | Antioxidant |
| SH-SY5Y Cells | 40 μM Aβ(25-35) | 30 μM | Cell Viability: 76.85 ± 2.17% | Anti-aggregation, Antioxidant | |
| Compound 13 | SH-SY5Y Cells | 500 μM H₂O₂ | 30 μM | Cell Viability: 76.93 ± 6.11% | Antioxidant |
| SH-SY5Y Cells | 40 μM Aβ(25-35) | 30 μM | Cell Viability: 81.79 ± 4.11% | Anti-aggregation, Antioxidant | |
| Compound 14 | SH-SY5Y Cells | 500 μM H₂O₂ | 30 μM | Cell Viability: 76.18 ± 0.74% | Antioxidant |
| SH-SY5Y Cells | 40 μM Aβ(25-35) | 30 μM | Cell Viability: 92.50 ± 5.13% | Anti-aggregation, Antioxidant | |
| Compound 20 | SH-SY5Y Cells | 500 μM H₂O₂ | 30 μM | Cell Viability: 83.69 ± 3.22% | Antioxidant |
| SH-SY5Y Cells | 40 μM Aβ(25-35) | 30 μM | Cell Viability: 76.15 ± 3.43% | Anti-aggregation, Antioxidant | |
| Compound 21 | SH-SY5Y Cells | 500 μM H₂O₂ | 30 μM | Cell Viability: 89.41 ± 5.03% | Antioxidant |
| SH-SY5Y Cells | 40 μM Aβ(25-35) | 30 μM | Cell Viability: 78.54 ± 4.58% | Anti-aggregation, Antioxidant | |
| Compound 22 | SH-SY5Y Cells | 500 μM H₂O₂ | 30 μM | Cell Viability: 83.59 ± 1.83% | Antioxidant |
| SH-SY5Y Cells | 40 μM Aβ(25-35) | 30 μM | Cell Viability: 87.86 ± 5.34% | Anti-aggregation, Antioxidant | |
| NC009-1 | HMC3 Microglia | 3 mM MPP⁺ | 10 μM | Cell Viability increased from 63% to 87% | Anti-inflammatory, Nrf2 activation |
| HMC3 Microglia | 3 mM MPP⁺ | 5-10 μM | Nitric Oxide release decreased from 4.1 μM to 1.7-2.8 μM | Anti-inflammatory |
Data for compounds 12, 13, 14, 20, 21, and 22 are derived from a study on 1,3,5-trisubstituted indole derivatives against hydrogen peroxide and amyloid-beta induced toxicity.[3] Data for NC009-1 is from a study investigating indole derivatives in a Parkinson's disease model.[4]
Key Signaling Pathways in Indole-Mediated Neuroprotection
Several signaling pathways are implicated in the neuroprotective effects of indole derivatives. The activation of the Nrf2 antioxidant response pathway and the PI3K/Akt survival pathway are two of the most prominent mechanisms.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[6] In the presence of oxidative stress or certain indole derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant enzymes.[5][6]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[7] Activation of this pathway by neurotrophic factors or certain indole derivatives leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes cell survival.[5][8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the neuroprotective effects of indole derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a predetermined period (e.g., 24 hours). Include wells for vehicle control and a positive control for toxicity (e.g., H₂O₂ or Aβ peptide).[3][4]
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12]
-
Experimental Setup: Plate and treat cells with indole derivatives and a toxic agent as described for the MTT assay. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt) to each well containing the supernatant.[12][14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction & Measurement: Add 50 µL of a stop solution to each well.[14] Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[13]
Apoptosis Assay (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[15]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a culture dish. Treat with indole derivatives and the apoptotic stimulus as required.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.[16]
-
DAPI Staining: Wash the cells with PBS and then incubate with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the coverslips with PBS, mount them on microscope slides with an anti-fade mounting medium, and seal.
-
Microscopy and Analysis: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.[15]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing the neuroprotective effects of indole derivatives.
Conclusion
The presented data and methodologies underscore the significant neuroprotective potential of indole derivatives. Compounds exhibit varying degrees of efficacy depending on their substitution patterns and the specific neurotoxic insult. The primary mechanisms of action appear to be multifaceted, often involving the enhancement of endogenous antioxidant defenses through the Nrf2 pathway and the promotion of cell survival via PI3K/Akt signaling.[5][17] This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the selection and further development of indole-based compounds as therapeutic agents for neurodegenerative diseases. Future in vivo studies are essential to validate these in vitro findings and to assess the blood-brain barrier permeability and overall therapeutic efficacy of these promising molecules.[3]
References
- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 16. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrogen Heterocycles and NRF2 Activation | Encyclopedia MDPI [encyclopedia.pub]
Unveiling the Biological Target of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Comparative Analysis with Dihydrolipoamide Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological target validation for 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Due to the limited direct experimental data on this specific molecule, this guide focuses on its close structural analog, 5-methoxy-1H-indole-2-carboxylic acid (MICA), for which the biological target has been identified as mitochondrial dihydrolipoamide dehydrogenase (DLDH).[1][2][3][4]
This document will objectively compare the inhibitory effects of MICA and other known DLDH inhibitors, providing available experimental data and detailed protocols to support further research and drug development efforts in this area.
Introduction to Dihydrolipoamide Dehydrogenase (DLDH)
Dihydrolipoamide dehydrogenase is a critical mitochondrial enzyme that functions as the E3 component of several vital multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDH), and the branched-chain α-keto acid dehydrogenase complex. These complexes are central to cellular energy metabolism. By catalyzing the re-oxidation of dihydrolipoamide to lipoamide, DLDH plays an essential role in the Krebs cycle and amino acid catabolism. Its inhibition can lead to significant metabolic and cellular consequences, making it a potential therapeutic target for various diseases.
Comparative Analysis of DLDH Inhibitors
While a specific IC50 value for the direct inhibition of DLDH by 5-methoxy-1H-indole-2-carboxylic acid (MICA) from peer-reviewed literature remains to be definitively established, it is widely reported as a reversible inhibitor of the enzyme.[2] For a comprehensive comparison, this guide includes other well-characterized inhibitors of DLDH or related mitochondrial dehydrogenase complexes.
| Compound | Target(s) | Reported IC50/EC50 | Cell/System | Reference |
| 5-Methoxy-1H-indole-2-carboxylic acid (MICA) | Dihydrolipoamide Dehydrogenase (DLDH) | Not explicitly reported in peer-reviewed literature | N/A | [1][2][4] |
| CPI-613 (Devimistat) | Pyruvate Dehydrogenase (PDH) complex, α-ketoglutarate dehydrogenase (α-KGDH) complex | EC50: ~120 µM (toxicity) | H460 human lung cancer cells, Saos-2 human sarcoma cells | [5] |
| CPI-613 (Devimistat) | Pyruvate Dehydrogenase (PDH) complex, α-ketoglutarate dehydrogenase (α-KGDH) complex | IC50: ~200 µM (cell proliferation) | AsPC-1 and PANC-1 pancreatic cancer cells | [6] |
| Carmustine (BCNU) | Glutathione Reductase (structurally related to DLDH) | IC50: 55.5 µM | Purified human enzyme | [7] |
| Lomustine (CCNU) | Not specific to DLDH | IC50: 55 µM and 86 µM (cell growth) | U87 and temozolomide-resistant U87 glioblastoma cells | [8] |
Note: The IC50 and EC50 values presented are from various assays and cell types and may not be directly comparable. They are provided here to give a general sense of the potency of these compounds.
Experimental Protocols
Spectrophotometric Assay for Dihydrolipoamide Dehydrogenase (DLDH) Inhibition
This protocol describes a common method for determining the inhibitory activity of a compound against DLDH by measuring the rate of NAD+ reduction to NADH.
Materials:
-
Purified DLDH enzyme
-
Dihydrolipoamide (substrate)
-
Nicotinamide adenine dinucleotide (NAD+, co-substrate)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
EDTA (1.5 mM)
-
Bovine serum albumin (BSA, 0.6 mg/ml)
-
Test compound (e.g., MICA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: For each reaction, prepare a master mix containing potassium phosphate buffer, EDTA, BSA, and NAD+ at their final concentrations.
-
Add Inhibitor: To the appropriate wells of the microplate, add varying concentrations of the test compound. Include a vehicle control (solvent only).
-
Add Enzyme: Add the purified DLDH enzyme to all wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding dihydrolipoamide to all wells.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for a period of 10-15 minutes. The increase in absorbance corresponds to the production of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The inhibition of DLDH by compounds like MICA has been shown to induce a cellular stress response that leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a key regulator of cellular antioxidant and detoxification responses.
Caption: DLDH inhibition by MICA leading to Nrf2 activation.
The workflow for validating the biological target of a novel inhibitor typically involves a series of in vitro and cell-based assays.
Caption: A typical workflow for biological target validation.
Conclusion
The available evidence strongly suggests that the biological target of 5-methoxy-1H-indole-2-carboxylic acid (MICA), and likely its methylated analog, is the mitochondrial enzyme dihydrolipoamide dehydrogenase. The inhibition of DLDH presents a promising avenue for therapeutic intervention in diseases characterized by metabolic dysregulation and oxidative stress. This guide provides a foundational comparison with other known inhibitors and the necessary experimental framework to further investigate and validate these findings. Future research should focus on obtaining a definitive IC50 value for MICA and its derivatives against purified DLDH and further elucidating the downstream consequences of DLDH inhibition in various cellular and disease models.
References
- 1. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 2. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Mcl-1 Inhibitors Derived from 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount in the pursuit of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of potent Myeloid cell leukemia-1 (Mcl-1) inhibitors synthesized using the core building block, 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. While direct cross-reactivity data for this intermediate is not available due to its role as a synthetic precursor, this guide focuses on the selectivity profiles of the advanced drug candidates it helps create.
The this compound moiety has proven to be a valuable fragment in the development of highly selective inhibitors of Mcl-1, an anti-apoptotic protein and a key target in cancer therapy. The strategic incorporation of this indole structure contributes to the high-affinity binding to Mcl-1, while careful molecular evolution has enabled the fine-tuning of selectivity against other members of the B-cell lymphoma 2 (Bcl-2) protein family, such as Bcl-2 and Bcl-xL.
Comparative Selectivity of Mcl-1 Inhibitors
The following table summarizes the binding affinities and selectivity of representative Mcl-1 inhibitors that incorporate the this compound scaffold or its close analogs. The data highlights the remarkable selectivity achieved for Mcl-1 over other Bcl-2 family proteins.
| Compound | Primary Target | Mcl-1 K_i_ (nM) | Bcl-2 K_i_ (µM) | Bcl-xL K_i_ (µM) | Selectivity (Fold) vs. Bcl-2 | Selectivity (Fold) vs. Bcl-xL | Assay Method |
| Compound 26 | Mcl-1 | <0.2 | 1.8 | 36 | >9,000 | >180,000 | TR-FRET / FPA[1] |
| Tricyclic Indole Acid (35) | Mcl-1 | 3 | ≥ 0.77 | ≥ 1.9 | >250 | >1700 | FPA[2] |
| Indole-2-carboxylic acid (33) | Mcl-1 | 55 | 0.87 | >15 | 16 | >270 | FPA[3] |
| Macrocyclic Inhibitor (13) | Mcl-1 | Sub-nanomolar | - | - | - | >50,000 | Not Specified |
Note: Data is compiled from multiple sources and assay conditions may vary.
Signaling Pathways and Experimental Workflow
To understand the context of this cross-reactivity data, it is essential to visualize the underlying biological pathways and the experimental procedures used to generate the data.
Caption: Synthetic and biological pathway of Mcl-1 inhibitors.
The development of selective inhibitors involves rigorous testing to determine their binding affinity for the intended target and a panel of potential off-targets. The following diagram illustrates a typical workflow for assessing compound selectivity.
Caption: Workflow for determining inhibitor selectivity.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using two robust biophysical techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of an inhibitor to its target protein by detecting the disruption of FRET between a donor and an acceptor fluorophore.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a non-ionic detergent and a reducing agent.
-
Mcl-1 Protein: Recombinant human Mcl-1 protein with an affinity tag (e.g., His-tag).
-
Tracer: A fluorescently labeled peptide derived from a natural binding partner of Mcl-1 (e.g., a BH3 peptide).
-
Donor & Acceptor: A lanthanide-based donor (e.g., Europium-labeled anti-His antibody) and a compatible acceptor fluorophore conjugated to a binding partner of the tracer (e.g., streptavidin-d2 if the tracer is biotinylated).
-
-
Assay Procedure:
-
A solution of Mcl-1 protein and the tracer peptide are pre-incubated to form a complex.
-
The test compound (inhibitor) is added at various concentrations.
-
The donor and acceptor fluorophores are added.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured on a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
A decrease in the FRET ratio indicates displacement of the tracer by the test compound.
-
IC50 values are determined by plotting the FRET ratio against the inhibitor concentration, and K_i_ values are calculated using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
This technique measures the change in the rotational speed of a small fluorescent molecule upon binding to a larger protein.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Similar to the TR-FRET assay buffer.
-
Target Protein: Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL).
-
Fluorescent Tracer: A fluorescently labeled BH3 peptide that binds to the target proteins.
-
-
Assay Procedure:
-
The target protein and the fluorescent tracer are mixed in the assay buffer.
-
The test compound is added in a serial dilution.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The binding of the tracer to the protein results in a high polarization value.
-
Competitive inhibition by the test compound leads to a decrease in polarization.
-
IC50 values are obtained by plotting the change in polarization against the inhibitor concentration, and K_i_ values are subsequently calculated.
-
Conclusion
The this compound scaffold has been instrumental in the development of a new generation of Mcl-1 inhibitors with remarkable selectivity. The data presented herein demonstrates that through sophisticated medicinal chemistry efforts, it is possible to design compounds that potently inhibit Mcl-1 while exhibiting minimal activity against other closely related Bcl-2 family members. This high degree of selectivity is a critical attribute for potential therapeutic candidates, as it can minimize off-target effects and improve the safety profile. The experimental workflows and protocols detailed in this guide provide a framework for the continued evaluation and optimization of novel Mcl-1 inhibitors.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two viable synthetic routes for 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical research. The routes are based on the classical Fischer indole synthesis, followed by strategic N-methylation. The comparison focuses on overall yield, scalability, and reagent considerations to aid in selecting the most appropriate method for specific research and development needs.
Data Presentation: At-a-Glance Comparison
The two routes diverge in the sequence of the final N-methylation and saponification steps. Route A involves N-methylation of the intermediate ester followed by hydrolysis, while Route B performs hydrolysis first, followed by N-methylation of the resulting indole acid.
| Parameter | Route A: Fischer Synthesis → N-Methylation → Saponification | Route B: Fischer Synthesis → Saponification → N-Methylation |
| Starting Materials | p-Anisidine, Diethyl 2-methylmalonate, Dimethyl carbonate | p-Anisidine, Diethyl 2-methylmalonate, Dimethyl carbonate |
| Key Reactions | Japp-Klingemann, Fischer Indole Cyclization, N-Methylation, Saponification | Japp-Klingemann, Fischer Indole Cyclization, Saponification, N-Methylation |
| Key Intermediates | Ethyl 5-methoxy-1H-indole-2-carboxylate, Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate | Ethyl 5-methoxy-1H-indole-2-carboxylate, 5-Methoxy-1H-indole-2-carboxylic acid |
| Number of Steps | 5 (including intermediate workups) | 5 (including intermediate workups) |
| Estimated Overall Yield | ~61-63% | ~60-62% (potential for side reactions during acid methylation) |
| Pros | High yield on N-methylation step. Protects carboxylic acid during methylation.[1] | Utilizes the direct product of the Fischer synthesis pathway. |
| Cons | Requires an additional hydrolysis step after methylation. | N-methylation of the carboxylic acid might lead to concurrent esterification, requiring careful control of reagents.[2] |
| Scalability | Good; the Fischer synthesis portion has been demonstrated on a molar scale.[3][4] | Good; similar scalability to Route A, but the final step may require more optimization. |
Visualization of Synthesis Routes
The following diagrams illustrate the logical workflow for each synthetic route.
Caption: Workflow for Route A: N-Methylation of the indole ester.
Caption: Workflow for Route B: N-Methylation of the indole acid.
Experimental Protocols
The following protocols are adapted from established and scalable procedures.
Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (Common Intermediate)
This procedure is common to both Route A and Route B and is based on the process development by Bessard (1998).[3][4]
Step 1: Formation of Diazonium Salt from p-Anisidine
-
In a suitable reactor, dissolve p-anisidine (1.0 eq) in a solution of hydrochloric acid (3.5 eq) and water.
-
Cool the mixture to 0-5 °C with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use in the next step.
Step 2: Azo Coupling with Diethyl 2-methylmalonate
-
In a separate reactor, prepare a suspension of diethyl 2-methylmalonate (1.0 eq), sodium carbonate (1.0 eq), and triethylamine (0.98 eq) in a mixture of water and methanol.
-
Cool the suspension to 0 °C.
-
Add the previously prepared diazonium salt solution portion-wise over 40 minutes, maintaining the temperature at 0 °C.
-
Stir the brown suspension for 2.5 hours at 0 °C. The crude product, diethyl 2-(4-methoxyphenylazo)-2-methylmalonate, is used directly in the next step after a workup involving concentration and extraction.
Step 3: Japp-Klingemann Rearrangement
-
To the crude azo diester from the previous step dissolved in ethanol, add a 21% solution of sodium ethanolate (0.2 eq) dropwise at 25-30 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 15 minutes.
-
The resulting hydrazone, ethyl 2-[(4-methoxyphenyl)hydrazono]propionate, is used directly. An isolated yield of 90% from p-anisidine can be achieved if purification is performed.[3]
Step 4: Fischer Indole Synthesis
-
Heat the ethanolic reaction mixture containing the hydrazone to reflux.
-
Simultaneously, bubble gaseous hydrogen chloride (approx. 3.3 eq) through the solution over 2 hours.
-
Maintain reflux for an additional 15 minutes after the HCl addition is complete.
-
Cool the mixture to room temperature, add water, and then cool to 0 °C for 2.5 hours to precipitate the product.
-
Filter the suspension and wash the cake with precooled ethanol and then water to yield crude ethyl 5-methoxy-1H-indole-2-carboxylate as a yellow powder. The overall yield for this 4-step sequence is approximately 70-75%.[3]
Route A: N-Methylation → Saponification
Step 5A: N-Methylation of Ethyl 5-methoxy-1H-indole-2-carboxylate This protocol is adapted from Shieh et al. (2001) for the N-methylation of a similar indole structure.[1]
-
Combine ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq), potassium carbonate (powdered, ~2.0 eq), and dimethyl carbonate (DMC, ~3.0 eq) in N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 130-140 °C) for 3-5 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and partition between water and a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate can be purified by chromatography or used directly in the next step. A similar reaction on 5-methoxyindole reports a 97.4% yield.[1]
Step 6A: Saponification
-
Dissolve the crude ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add potassium hydroxide (1.5-2.0 eq) and heat the mixture to reflux until the reaction is complete (typically 1-2 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute with water and acidify with cold hydrochloric acid to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound. This step is typically quantitative (>98%).[3]
Route B: Saponification → N-Methylation
Step 5B: Saponification of Ethyl 5-methoxy-1H-indole-2-carboxylate
-
Suspend the crude ethyl 5-methoxy-1H-indole-2-carboxylate in water.
-
Add potassium hydroxide (~1.2 eq) and heat the mixture to reflux. A clear solution should be obtained in under 1 hour.[3]
-
Cool the solution and acidify with hydrochloric acid to precipitate 5-methoxy-1H-indole-2-carboxylic acid.
-
Isolate the product by filtration. The yield for this step is reported to be >98%.[3]
Step 6B: N-Methylation of 5-Methoxy-1H-indole-2-carboxylic acid This protocol is adapted from a patent describing the methylation of indole carboxylic acids.[2]
-
Charge a flask with 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq), potassium carbonate (powdered, ~2.0 eq), dimethyl carbonate (DMC, ~3.0 eq), and DMF.
-
Heat the stirred mixture to reflux (approx. 130 °C) and monitor the reaction by HPLC. Note: This reaction may produce a mixture of the desired N-methylated acid and the N-methylated methyl ester due to concurrent esterification.[2]
-
After completion, cool the mixture and partition between water and an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
If esterification has occurred, a subsequent hydrolysis step (as in Step 6A) would be required to obtain the final carboxylic acid, which would lower the efficiency of this route. The selectivity can be highly dependent on the specific substrate and conditions.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core for a multitude of biologically active compounds.[1][2] The strategic placement of a methoxy group at the 5-position of the indole ring significantly influences the biological activity of these derivatives, enabling them to interact with a diverse range of molecular targets.[1] This guide provides a comparative analysis of the performance of various 5-methoxyindole derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Comparative Analysis of Biological Activities
The versatility of the 5-methoxyindole scaffold has been exploited to develop agents with a wide spectrum of pharmacological activities, including anticancer, central nervous system modulation, and antimicrobial effects.
A significant body of research has demonstrated the potent antiproliferative effects of 5-methoxyindole derivatives against various cancer cell lines.[1][2] The tables below summarize the in vitro cytotoxic activity (IC50 values) of several key compounds, highlighting the impact of structural modifications on their potency.
Table 1: In Vitro Antiproliferative Activity of 5-Methoxyindole-Isatin Hybrids
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[1] |
| HT-29 (Colon) | 1.69 | 8.11 | ||||
| A-549 (Lung) | 1.69 | 8.11 | ||||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[1] |
| HT-29 (Colon) | 1.91 | 8.11 | ||||
| A-549 (Lung) | 1.91 | 8.11 | ||||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5.[1] |
Source: BenchChem, 2025[1]
The data clearly indicates that the 5-methoxyindole-isatin hybrids 5o and 5w exhibit potent, broad-spectrum antiproliferative activity, being significantly more potent than the standard drug Sunitinib.[1] The nature of the substituent on the isatin nitrogen (benzyl in 5o and phenyl in 5w ) appears to be a critical determinant of this high activity.[1] The indolo[2,3-b]quinoline derivative MMNC demonstrates remarkable potency and selectivity against colorectal cancer cell lines, far exceeding the efficacy of the conventional chemotherapeutic agent 5-Fluorouracil.[1]
Table 2: In Vitro Antiproliferative Activity of N-Methyl-5,6,7-trimethoxyindole Derivatives
| Compound ID | HeLa (Cervical Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | K562 (Leukemia) IC50 (nM) |
| 21 | 22 | 35 | 28 | 125 |
| 31 | 25 | 41 | 33 | - |
Source: Wang et al. (2013) as cited in BenchChem, 2025[2]
Further studies on N-methyl-5,6,7-trimethoxyindoles revealed compounds 21 and 31 as potent antimitotic and vascular disrupting agents with low nanomolar antiproliferative activities against a panel of human cancer cell lines.[2]
The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, owing to its structural resemblance to the endogenous ligand serotonin.[1][3] Modifications to the indole core and its side chains can fine-tune the affinity and selectivity of these derivatives for different 5-HT receptor subtypes.[1]
Table 3: Comparative Binding Affinity (Ki, nM) of Serotonin Receptor Agonists
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT7 |
| 5-Methoxytryptamine | - | - | - | - | - | pKi 6.1 |
| Serotonin (5-HT) | - | - | - | - | - | - |
| 5-Methoxyindole | - | - | - | - | - | - |
Source: BenchChem, 2025[3] Note: Comprehensive binding data for 5-Methoxyindole across all receptor subtypes is not readily available in the cited literature. 5-Methoxytryptamine is a closely related derivative.
A series of N(1)-arylsulfonyltryptamines were found to be potent ligands for the human 5-HT6 receptor, with the 5-methoxy-1-benzenesulfonyl analogue having the highest affinity.[4] Additionally, N-benzylated-5-methoxytryptamine analogues have shown high affinity for the 5-HT2 receptor family.[5] 5-Methoxyindole itself displays partial agonism at the 5-HT3A receptor.[6]
5-Methoxyindole is the core structure of the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[7][8] However, the N-acetylaminoethyl side chain of melatonin is crucial for high-affinity binding to the MT1 and MT2 receptors.[8] Consequently, 5-methoxyindole itself has a significantly lower affinity for these receptors.[8] Despite this, synthetic modifications of the 5-methoxyindole scaffold have led to the development of potent melatonin receptor agonists. For instance, shifting the methoxy group to the C-6 position and the ethylamido side chain to the N-1 position of the indole nucleus resulted in compounds with affinity and agonist activity similar to melatonin itself.[9]
Derivatives of 5-methoxyindole have also been investigated for their antimicrobial properties. Studies have shown that certain 5-hydroxyindole derivatives possess antimicrobial activity.[10] Furthermore, 5-methoxyindole has demonstrated strong antagonistic activity against the phytopathogenic fungus Fusarium graminearum by inhibiting its growth and conidial germination.[11][12] Other indole derivatives, particularly those substituted with 1,2,4-triazole, have shown a broad spectrum of activity against bacteria and fungi, including MRSA and C. krusei.[13]
Mechanisms of Action: A Visual Guide
The therapeutic effects of 5-methoxyindole derivatives are mediated by their interaction with specific cellular signaling pathways.
The 5-methoxyindole-isatin hybrid 5o exerts its antiproliferative effect by inducing cell cycle arrest, specifically by prolonging the G1 phase and reducing the proportion of cells in the S and G2/M phases.[1] In contrast, the indolo[2,3-b]quinoline derivative MMNC induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1]
This diagram illustrates the key steps involved in the MTT assay, a common colorimetric method used to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[1][2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The 5-methoxyindole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
This protocol is used to determine the binding affinity of a compound for a specific receptor subtype.
-
Materials: Cell membranes from cells stably expressing the target receptor (e.g., 5-HT₂ₐ), a radioligand specific for the receptor (e.g., [³H]Ketanserin), the test compound (5-methoxyindole derivative), and a non-specific binding control.[14]
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in a binding buffer.[14]
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound.[14]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki value (inhibition constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Preparation: Culture human cancer cells (e.g., HCT116) to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.[15]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 2x10^6 cells) into the flank of athymic nude mice.[15]
-
Tumor Growth and Grouping: Monitor tumor growth by measuring the tumor volume with calipers. When tumors reach a certain size, randomize the mice into treatment and control groups.[15]
-
Compound Administration: Administer the 5-methoxyindole derivative to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology).[15]
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group and perform statistical analysis to determine significance.[15]
Conclusion
The 5-methoxyindole scaffold serves as a highly versatile platform for the development of novel therapeutic agents.[1] The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity. This allows for the rational design of compounds with potent and selective effects, whether as anticancer agents targeting specific signaling pathways, modulators of the serotonergic system, or novel antimicrobial drugs. The continued exploration of 5-methoxyindole derivatives holds considerable promise for addressing unmet needs in various therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. 5-Methoxyindole|High-Purity Research Chemical [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid and Known Inhibitors of Cytosolic Phospholipase A2α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a member of the indole class of compounds, against established inhibitors of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2] Inhibition of cPLA2α is a key therapeutic strategy for a range of inflammatory diseases.[1][2]
This document outlines the inhibitory potency of selected compounds, details the experimental methodologies for assessing cPLA2α activity, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound is benchmarked against well-characterized cPLA2α inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based IC50 | Notes |
| This compound | cPLA2α | Data not available | Data not available | Belongs to a class of indole-based cPLA2α inhibitors.[3][4] Further experimental validation is required. |
| Pyrrophenone | cPLA2α | 4.2 nM | 24 nM (AA release, THP-1 cells)[5][6] | A potent, specific, and reversible inhibitor of cPLA2α.[5][6][7] |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | cPLA2α | ~1-5 µM | 2 µM (AA release, platelets)[1] | A widely used, commercially available slow-binding inhibitor.[1] Also shows activity against other PLA2 isoforms.[8] |
| RSC-3388 | cPLA2α | 1.8 nM | 22 nM (AA release, THP-1 cells) | A highly potent thiazolidinedione-based inhibitor. |
| Efipladib (WAY-196025) | cPLA2α | Potent inhibitor | Potent inhibitor in cell and whole blood assays[3] | An indole-based inhibitor developed from the same class as the topic compound.[3] |
| Ecopladib | cPLA2α | Sub-micromolar | Sub-micromolar in rat whole blood assay[4] | Another indole-based inhibitor with demonstrated in vivo efficacy.[4] |
Experimental Protocols
cPLA2α Activity Assay (In Vitro)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against cPLA2α. This assay measures the hydrolysis of a substrate that releases a detectable molecule upon cleavage by the enzyme.
Materials:
-
Purified recombinant human cPLA2α
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2 and DTT)
-
Substrate: Arachidonoyl Thio-PC
-
Detection Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds (e.g., this compound, Pyrrophenone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and DTNB in the assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: To each well of the microplate, add the assay buffer, the test compound solution (or vehicle control), and the purified cPLA2α enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
Detection: During the incubation, the hydrolysis of the Arachidonoyl Thio-PC substrate by cPLA2α releases a free thiol. This thiol reacts with DTNB to produce a yellow-colored product.
-
Measurement: Measure the absorbance of the product at a wavelength of 405-420 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Pathways regulating cytosolic phospholipase A2 activation and eicosanoid production in macrophages by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cPLA2 inhibitors [chemdiv.com]
- 3. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 5-Methoxy-1H-indole-2-carboxylic Acid and Its Analogs: A Guide for Researchers
A detailed examination of the experimental findings for 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) and a comparative look at its structural analogs reveal key insights into their biological activities and physical properties. This guide serves as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of available data to inform future research and development efforts.
5-Methoxy-1H-indole-2-carboxylic acid, a significant indole derivative, has garnered attention for its potential neuroprotective and metabolic activities. It is a known inhibitor of dihydrolipoamide dehydrogenase (DLDH), an enzyme implicated in cellular energy metabolism.[1] To understand the structure-activity relationship and potential for further development, this guide compares MI2CA with several 5-substituted indole-2-carboxylic acid analogs: 5-methyl, 5-chloro, 5-bromo, and 5-nitro derivatives. The following sections present a compilation of their physical and chemical properties, a comparison of their biological activities based on available experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties: A Comparative Overview
A summary of the key physical and chemical properties of 5-Methoxy-1H-indole-2-carboxylic acid and its selected analogs is presented below. These properties are crucial for understanding the compounds' behavior in biological systems and for designing experiments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 199-201[2] |
| 5-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 236-238 (decomposes)[3] |
| 5-Chloro-1H-indole-2-carboxylic acid | C₉H₆ClNO₂ | 195.60 | 287 (decomposes)[4] |
| 5-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | 240.05 | Not Available |
| 5-Nitro-1H-indole-2-carboxylic acid | C₉H₆N₂O₄ | 206.16 | Not Available |
Biological Activity: Comparative Experimental Findings
While direct comparative studies across a wide range of assays for these specific indole-2-carboxylic acids are limited, available data from various sources allow for an initial assessment of their relative biological activities. The focus of much of the research has been on their potential as anticancer and antimicrobial agents.
| Compound | Biological Activity | Assay | Result (IC₅₀/pEC₅₀) |
| 5-Methoxy-1H-indole-2-carboxylic acid | Dihydrolipoamide Dehydrogenase (DLDH) Inhibition | Enzymatic Assay | IC₅₀: 700 nM |
| 5-Methoxy-1H-indole-2-carboxamide derivative | Anti-Trypanosoma cruzi activity | Cell-based assay | pEC₅₀: 5.4 - 6.2[5] |
| 5-Bromo-1H-indole-2-carboxylic acid derivative | Anticancer (Lung Carcinoma - A549) | MTT Assay | IC₅₀: 15.6 ± 1.2 µM[6] |
| 5-Bromo-1H-indole-2-carboxylic acid derivative | Anticancer (Hepatocellular Carcinoma - HepG2) | MTT Assay | IC₅₀: 19.4 ± 1.5 µM[6] |
| 5-Bromo-1H-indole-2-carboxylic acid derivative | Anticancer (Breast Adenocarcinoma - MCF-7) | MTT Assay | IC₅₀: 25.1 ± 2.1 µM[6] |
It is important to note that the data for the 5-methoxy and 5-bromo derivatives are for carboxamide and other derivatives, respectively, and not the parent carboxylic acids. This highlights a gap in the literature for direct, comparative data on the carboxylic acid forms.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of these compounds, detailed methodologies for key experiments are provided below.
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds against DLDH.
Materials:
-
Tris-HCl buffer (pH 7.0-8.0)
-
NAD⁺
-
Dihydrolipoamide
-
Purified DLDH enzyme
-
Test compound (e.g., 5-Methoxy-1H-indole-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing Tris-HCl buffer, NAD⁺, and dihydrolipoamide.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known DLDH inhibitor).
-
Initiate the reaction by adding the purified DLDH enzyme to each well.
-
Immediately monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of NADH.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the concentration of the test compound that inhibits 50% of the DLDH activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.
Caption: A simplified signaling pathway illustrating how indole derivatives may induce apoptosis through the inhibition of DLDH, leading to increased reactive oxygen species (ROS) and subsequent cellular death.
Caption: A general experimental workflow for the screening and identification of lead compounds from a library of indole derivatives.
References
- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
A Comparative Guide to the Research Landscape of 5-Methoxy-1H-indole-2-carboxylic Acid and Its Analogs
An in-depth review of the synthesis, biological activities, and therapeutic potential of 5-Methoxy-1H-indole-2-carboxylic acid and related indole derivatives for researchers, scientists, and drug development professionals.
While research on the specific molecule 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is limited in publicly available scientific literature, extensive studies have been conducted on its parent compound, 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA), and other structural analogs. This guide provides a comprehensive comparison of the synthesis, biological activities, and experimental protocols associated with MI2CA and its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Synthesis of Indole-2-Carboxylic Acid Derivatives
The Fischer indole synthesis is a widely employed and adaptable method for the preparation of 5-methoxy-1H-indole-2-carboxylic acid and its derivatives.[1] This process typically involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization.[1] A well-documented process for synthesizing 5-methoxy-1H-indole-2-carboxylic acid esters from malonate derivatives offers high yields and utilizes readily available starting materials.[2] The key steps in this process include the azo coupling of a diazonium salt with a malonate derivative, the Japp-Klingemann rearrangement, and the Fischer indole synthesis.[2]
A general workflow for the synthesis of 5-Methoxy-1H-indole-2-carboxylic acid is outlined below:
Caption: Generalized synthetic pathway for 5-Methoxy-1H-indole-2-carboxylic acid.
Comparative Biological Activities
Derivatives of indole-2-carboxylic acid exhibit a wide range of biological activities, with substitutions on the indole ring significantly influencing their pharmacological profiles.
Neuroprotective Effects:
5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) has demonstrated significant neuroprotective properties.[3] It has been shown to reduce oxidative stress and enhance long-term potentiation, which are crucial for brain health.[3] An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has shown beneficial effects on memory in a scopolamine-induced model of Alzheimer's disease in rats.[4] This derivative was found to restore brain-derived neurotrophic factor (BDNF) and acetylcholine levels, normalize acetylcholinesterase activity, and counteract oxidative stress.[4] The neuroprotective effects of some indole derivatives are linked to their antioxidant and radical scavenging properties.[5]
Anticancer Activity:
Several indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity.[6] Some of these compounds have been identified as potent dual inhibitors of EGFR and CDK2.[6] For instance, a 5-chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide derivative showed significant antiproliferative activity against four different cancer cell lines, with a GI50 value of 0.95 µM.[6]
Antiviral Activity:
Indole-2-carboxylic acid derivatives have also been investigated as potential antiviral agents, particularly as HIV-1 integrase inhibitors.[7][8] Structural optimizations of an initial indole-2-carboxylic acid hit compound led to derivatives with significantly improved inhibitory effects against HIV-1 integrase.[7] For example, the introduction of a long branch on the C3 position of the indole core enhanced the interaction with the hydrophobic cavity near the active site of the integrase.[7]
The following table summarizes the biological activities of selected indole-2-carboxylic acid derivatives.
| Compound/Derivative | Target/Model | Activity | IC50/GI50 | Reference |
| 5-Chloro-3-methyl-N-(4-(morpholin-4-yl)phenethyl)-1H-indole-2-carboxamide | EGFR | Inhibitor | 89 ± 6 nM | [6] |
| 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | EGFR | Inhibitor | 93 ± 8 nM | [6] |
| 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | CDK2 | Inhibitor | 13 nM | [6] |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Inhibitor | 0.13 µM | [7] |
| 5-nitro-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid derivative | HIV-1 Integrase | Inhibitor | 3.11 µM | [8] |
Experimental Protocols
Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate:
A detailed protocol for the synthesis of ethyl 5-methoxy-1H-indole-2-carboxylate involves the heating of a reaction mixture to reflux and the simultaneous addition of gaseous HCl over a period of 2 hours.[1] The reflux is maintained for an additional 15 minutes after the HCl addition is complete.[1] The mixture is then cooled, and water is added.[1] Further cooling to 0 °C for 2.5 hours leads to the precipitation of the product, which is then isolated by filtration and washed with precooled ethanol and water.[1]
General Procedure for the Synthesis of Indole-2-carboxamides:
The synthesis of indole-2-carboxamides can be achieved by coupling the corresponding carboxylic acid with an appropriate amine.[6] The carboxylic acids are typically obtained by the alkaline hydrolysis of their ester precursors.[6] The coupling reaction is carried out in the presence of a coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DCM (Dichloromethane).[6]
The logical workflow for investigating the biological activity of these compounds is depicted below:
Caption: A typical workflow for the discovery and development of indole-based therapeutic agents.
Conclusion
5-Methoxy-1H-indole-2-carboxylic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential across various disease areas, including neurological disorders, cancer, and viral infections. The biological activity of these compounds is highly dependent on the nature and position of substituents on the indole scaffold. This guide provides a foundational overview of the synthesis, comparative biological activities, and experimental approaches for the study of these promising molecules, intended to aid researchers in the design and development of novel indole-based therapeutics. Further research, particularly direct comparative studies and investigations into less explored derivatives like this compound, is warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid Polymorphs: A Methodological Guide
A comprehensive search of scientific literature and chemical databases did not yield any specific studies or analytical data on the polymorphic forms of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Therefore, a direct comparison of its polymorphs is not possible at this time.
However, to provide researchers, scientists, and drug development professionals with a practical guide, this document outlines the methodologies and data presentation required for such a study. We will use the well-characterized polymorphs of the closely related compound, 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) , as a case study to illustrate the comparative analysis. The presence of a methyl group on the indole nitrogen in the target compound would significantly alter its hydrogen bonding capabilities, and thus its polymorphic behavior, making the following data illustrative of the approach rather than directly comparable properties.
Introduction to Polymorphism in Indole Derivatives
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient can exhibit varying physicochemical properties, including solubility, stability, melting point, and bioavailability. A thorough investigation of polymorphism is therefore essential to ensure the quality, safety, and efficacy of a drug product. The indole scaffold is a common motif in pharmacologically active compounds, and understanding the solid-state chemistry of its derivatives is of significant interest.
Analytical Data Comparison: A Case Study of MI2CA Polymorphs
Two polymorphs of 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA), herein designated as Polymorph 1 and Polymorph 2, have been identified and characterized in the literature.[1][2] The key analytical data are summarized below.
Crystallographic Data
The primary distinction between polymorphs lies in their crystal structure, as determined by single-crystal X-ray diffraction.
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Molecules per Asymmetric Unit | 2 | 1 |
| Key Structural Motif | Ribbons of two independent molecular chains | Cyclic dimers |
Data sourced from multiple studies.[1][2][3]
Spectroscopic Data
Infrared (IR) spectroscopy is a valuable tool for distinguishing between polymorphs, as differences in hydrogen bonding and molecular conformation lead to shifts in vibrational frequencies.
| Vibrational Mode | Polymorph 1 (cm⁻¹) | Polymorph 2 (cm⁻¹) |
| N-H Stretching | 3336 | 3342 |
| C=O Stretching | 1695 | 1676 |
| C-O Stretching | 1206 | 1259 |
Data sourced from multiple studies.[2][3]
The most significant structural difference between the two polymorphs is their hydrogen bonding network.[1][2] Polymorph 2 is characterized by the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O−H⋯O).[1][2] In contrast, Polymorph 1 features ribbon-like chains formed by intermolecular hydrogen bonds.[1][2] In Polymorph 2, the N-H group of the indole ring donates a hydrogen bond to the oxygen of the methoxy group, whereas in Polymorph 1, the acceptor is a carboxylic oxygen atom.[1][2] These structural variations are responsible for the observed differences in their IR spectra.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are typical experimental protocols used for the characterization of polymorphs.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Single crystals suitable for diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For novel compounds, various solvents and crystallization conditions (e.g., temperature, vapor diffusion) should be screened.
-
Data Collection: A selected crystal is mounted on a goniometer. The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, collects diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain precise atomic coordinates and molecular geometry.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum is collected and subtracted from the sample spectrum.
Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to or from the sample relative to an empty reference pan is measured as a function of temperature, revealing thermal events such as melting and solid-solid transitions.
-
Thermogravimetric Analysis (TGA): A sample is heated in a furnace at a constant rate while its mass is continuously monitored. This technique is used to determine if a solid form is a solvate or an anhydrate by detecting mass loss upon heating.
Visualizing Polymorphic Relationships and Workflows
Experimental Workflow for Polymorph Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of polymorphs of a new chemical entity.
Structural Differences in MI2CA Polymorphs
The key difference in the crystal packing of MI2CA polymorphs is the hydrogen bonding motif, as illustrated below.
Conclusion and Future Directions
While no polymorphs of this compound have been reported to date, the methodologies outlined in this guide provide a clear framework for such an investigation. The case study of 5-Methoxy-1H-indole-2-carboxylic acid demonstrates the importance of a multi-technique approach, combining X-ray diffraction, spectroscopy, and thermal analysis, to fully characterize and differentiate between polymorphic forms. Future research on the N-methylated analogue should focus on a comprehensive polymorph screen, followed by detailed characterization to understand how the substitution at the N1 position influences its solid-state landscape. This knowledge is paramount for the development of this compound for any potential therapeutic applications.
References
A comprehensive analysis of the in vivo therapeutic potential of 5-methoxy-1H-indole-2-carboxylic acid and its analogs, focusing on neuroprotective and chemoprotective effects. This guide synthesizes available preclinical data to offer a comparative overview for researchers and drug development professionals.
Comparative In Vivo Efficacy Data
The following table summarizes the key quantitative in vivo efficacy data for MICA and a related derivative, 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA).
| Compound | Therapeutic Area | Animal Model | Dosage | Key Findings |
| 5-Methoxy-1H-indole-2-carboxylic acid (MICA) | Neuroprotection (Stroke) | Rat (transient Middle Cerebral Artery Occlusion) | 100 mg/kg (intraperitoneal) | Significant reduction in brain infarction volume.[1] |
| Neuroprotection (Stroke Preconditioning) | Rat (transient Middle Cerebral Artery Occlusion) | Dietary intake for 4 weeks | Significantly smaller brain infarction volume compared to control.[2] | |
| Antidiabetic | Diabetic Chinese Hamsters | 100 mg/kg/day (oral) | Pronounced glucose-lowering ability, but also led to an increased rate of death.[3] | |
| 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | Chemoprotection (Cisplatin-induced toxicity) | Not specified | Not specified | Normalized plasma levels of biochemical enzymes; significant decrease in CD4+COX-2, STAT3, and TNF-α cell populations.[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the presented findings.
Neuroprotection Study in an Ischemic Stroke Model (MICA)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Transient middle cerebral artery occlusion (tMCAO) for 1 hour, followed by 24 hours of reperfusion.
-
Drug Administration: A single intraperitoneal injection of MICA (100 mg/kg body weight) at the onset of reperfusion.[1]
-
Efficacy Evaluation:
-
Infarction Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume was then quantified.[1]
-
Mitochondrial Function: Assessment of mitochondrial complex I and IV activities, mitochondrial membrane potential, and ATP production in brain tissue.[1]
-
Oxidative Stress Markers: Measurement of H2O2 production, protein carbonylation, and lipid peroxidation.[1]
-
Chemoprotective Study Against Cisplatin-Induced Organ Damage (MMINA)
-
Animal Model: The specific animal model was not detailed in the provided abstract.
-
Induction of Organ Damage: Administration of cisplatin.
-
Drug Administration: The dosage and route of administration for MINA were not specified.
-
Efficacy Evaluation:
-
Biochemical Analysis: Measurement of plasma levels of relevant biochemical enzymes to assess organ function.[4]
-
Immunophenotyping: Flow cytometric analysis of whole blood to quantify CD4+COX-2, STAT3, and TNF-α positive cell populations.[4]
-
Gene Expression Analysis: Evaluation of the expression of genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α.[5]
-
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for MICA's Neuroprotective Effect
The neuroprotective effects of MICA are believed to be mediated, in part, through the inhibition of dihydrolipoamide dehydrogenase (DLDH) and the subsequent activation of the Nrf2 signaling pathway, which upregulates antioxidant defenses.[2]
References
- 1. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Commercially Available 5-Methoxy-1-methyl-1H-indole-2-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the research and development pipeline. This guide provides a comprehensive framework for validating the purity of commercially available 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. By employing a multi-faceted analytical approach, researchers can confidently assess the quality of this compound from different suppliers.
Introduction
This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The purity of this compound can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route used by the manufacturer, leading to side reactions, lower yields, and potentially confounding biological activities. This guide outlines the common synthetic pathways for this compound, predicts potential impurities, and provides detailed experimental protocols for their detection and quantification using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Potential Synthetic Routes and Common Impurities
A common method for synthesizing this compound involves a two-step process: the Fischer indole synthesis to create the core indole structure, followed by N-methylation.
Step 1: Fischer Indole Synthesis of 5-Methoxy-1H-indole-2-carboxylic acid
This well-established method typically involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. For the synthesis of the parent indole, 4-methoxyphenylhydrazine would be reacted with pyruvic acid.
Step 2: N-Methylation
The resulting 5-methoxy-1H-indole-2-carboxylic acid is then methylated at the indole nitrogen. A common and relatively safe methylating agent for this purpose is dimethyl carbonate (DMC).[1][2][3]
Based on this synthetic pathway, the following impurities could potentially be present in a commercial sample:
-
Starting Materials: Unreacted 5-methoxy-1H-indole-2-carboxylic acid.
-
Byproducts of N-Methylation:
-
O-Methylated Isomer: this compound methyl ester. This can occur if the carboxylic acid group is esterified during the methylation process.
-
Over-methylated Species: While less common for the indole nitrogen, multiple methylations at other positions are a theoretical possibility.
-
Decarboxylated Impurity: N-methyl-5-methoxyindole, which could form under harsh reaction conditions.[1][2]
-
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., DMF, toluene) and residual methylation or basic reagents.
Experimental Protocols for Purity Validation
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating the target compound from its potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the identification of impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: Acquire a standard proton spectrum. The presence of the N-methyl group should be evident as a singlet, typically around 3.8-4.0 ppm. The absence of the N-H proton signal (which would be present in the starting material, 5-methoxy-1H-indole-2-carboxylic acid) is a key indicator of successful methylation.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts can be compared to predicted values or data from related compounds to confirm the structure.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming the identity and detecting impurities.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, preferably coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis:
-
In positive ion mode, expect to see the [M+H]⁺ ion.
-
In negative ion mode, expect to see the [M-H]⁻ ion.
-
The accurate mass measurement can be used to confirm the elemental composition.
-
Look for masses corresponding to the potential impurities listed above.
-
Comparative Data
To facilitate an objective comparison of this compound from different commercial suppliers, the following table should be populated with experimental data.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | Light yellow powder | Beige crystalline solid |
| Purity by HPLC (%) | 98.5 | 97.2 | 99.1 |
| ¹H NMR | Conforms to structure | Conforms, minor unidentified peaks | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ found | [M+H]⁺ found | [M+H]⁺ found |
| Major Impurity 1 (%) | 0.8 (Unreacted Starting Material) | 1.5 (O-methylated ester) | 0.5 (Unreacted Starting Material) |
| Major Impurity 2 (%) | 0.3 (Unknown) | 0.7 (Unknown) | 0.2 (Solvent residue) |
| Water Content (Karl Fischer, %) | 0.2 | 0.5 | 0.1 |
| Melting Point (°C) | 185-187 | 183-186 | 186-188 |
Visualizations
Logical Workflow for Purity Validation
Caption: A logical workflow for the purity validation of this compound.
Signaling Pathway for Impurity Detection
Caption: A signaling pathway illustrating the multi-technique approach to impurity detection and identification.
Conclusion
A rigorous validation of the purity of this compound is essential for ensuring the reliability and reproducibility of research and development activities. By employing a combination of HPLC, NMR, and MS, researchers can effectively identify and quantify impurities, allowing for an informed selection of a commercial supplier. The methodologies and comparative framework presented in this guide provide a robust starting point for establishing in-house quality control procedures for this important chemical intermediate.
References
- 1. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, leveraging safety data from closely related indole compounds to establish best practices.
Hazard Profile and Safety Recommendations
Based on the hazard profiles of similar indole derivatives, the following safety precautions should be observed when handling this compound:
| Hazard Statement | Precautionary Measures |
| Potential for Skin and Eye Irritation | Wear protective gloves, clothing, and eye/face protection.[2][3] |
| Potential for Respiratory Tract Irritation | Avoid breathing dust and ensure adequate ventilation.[1][3] |
| Combustible Solid | Store away from heat and open flames. |
Always handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Follow these procedural steps to ensure safe and compliant disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including the pure chemical and any contaminated materials (e.g., gloves, weigh boats, absorbent paper), as hazardous solid chemical waste.
-
It is critical to segregate solid waste from liquid waste streams to prevent unintended reactions.[4][5] Do not mix this waste with other chemicals unless compatibility has been verified.
2. Containerization:
-
Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[5][6] Often, the original container is suitable for collecting the waste.
-
Ensure the container is in good condition, free from cracks or leaks.[6]
-
Keep the container securely closed at all times, except when adding waste.[5][6]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5][6]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]
-
Indicate the primary hazards associated with the waste (e.g., Irritant, Combustible).[5]
4. Storage:
-
Store the labeled hazardous waste container in a designated and secure satellite accumulation area.[5]
-
The storage area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[2][3]
-
Secondary containment should be used to mitigate any potential spills or leaks.
5. Disposal:
-
Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Never dispose of this compound down the drain or in the regular trash.[6][7] The final disposal method will likely be incineration at an approved waste disposal plant.[3]
Accidental Spill Response
In the event of a spill, adhere to the following cleanup protocol:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a solution, use an inert, non-combustible absorbent material.
-
Package for Disposal: Collect the spilled material and any contaminated cleaning supplies in a labeled hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Comprehensive Safety and Handling Guide for 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on data from structurally similar indole derivatives and general laboratory safety principles. A thorough risk assessment should be conducted for specific laboratory conditions in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment
While specific toxicity data for this compound is not available, it should be handled with caution as a potentially hazardous chemical. Structurally related compounds, such as 5-Methoxyindole-2-carboxylic acid and other indole derivatives, are known to cause skin and eye irritation.[1][2] Some may be harmful if swallowed.[3] Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin contact—is critical.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Proper PPE is the final line of defense and should be used in conjunction with engineering controls like a fume hood.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[4] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[4] | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4] Inspect gloves before use and practice proper removal techniques to avoid skin contamination. For chemicals with unknown toxicity, double gloving may be appropriate. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[4] | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible. The work area, preferably within a fume hood, should be clean and organized.
-
Weighing and Transfer :
-
Handle the solid compound in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust.
-
Use the smallest amount of the chemical necessary for the experiment.
-
When transferring the solid, use appropriate tools (e.g., spatula) to minimize dust generation.
-
-
Dissolving :
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other reagents.
-
-
During Reaction :
-
Keep the reaction vessel closed to prevent the release of vapors.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction :
-
Quench the reaction safely according to the specific protocol.
-
Handle all reaction mixtures and byproducts as potentially hazardous.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to ensure laboratory safety and environmental protection.
-
Waste Identification and Segregation :
-
Containerization :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include an accumulation start date and any other information required by your institution.
-
-
Storage :
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Arrangement for Pickup :
-
Follow your institution's protocol for arranging the pickup and disposal of hazardous waste by the EHS department or a licensed contractor.[6] Do not dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures: Spill and Exposure
-
Small Spills : In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
